VH032-C4-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H49N5O6S |
|---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C33H49N5O6S/c1-21-27(45-20-36-21)23-14-12-22(13-15-23)18-35-29(41)25-17-24(39)19-38(25)30(42)28(32(2,3)4)37-26(40)11-9-8-10-16-34-31(43)44-33(5,6)7/h12-15,20,24-25,28,39H,8-11,16-19H2,1-7H3,(H,34,43)(H,35,41)(H,37,40)/t24-,25+,28-/m1/s1 |
InChI Key |
DUIOLLLIYBXMJC-CERRFVOPSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCNC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Role of VH032-C4-NH-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for PROTACs (Proteolysis Targeting Chimeras) that incorporate the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. Specifically, it details the role of VH032-C4-NH-Boc as a critical synthetic intermediate, outlines the broader mechanism of PROTAC-induced protein degradation, presents key quantitative data, and describes essential experimental protocols for characterization.
Core Concepts: Understanding this compound
This compound is not a PROTAC itself, but a crucial building block used in the synthesis of VHL-recruiting PROTACs.[1][2] To understand its function, we must dissect its components:
-
VH032 : This is a potent and selective small molecule ligand that binds to the VHL E3 ubiquitin ligase with a reported binding affinity (Kd) of 185 nM.[3][4] It was developed through a structure-guided design to mimic the binding of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) to VHL.[3][5] In a PROTAC, the VH032 moiety serves as the "hook" that recruits the VHL E3 ligase.
-
-C4-NH- : This represents a 4-carbon alkyl chain terminating in an amine group. This component acts as a piece of the linker, the flexible chain that connects the VHL ligand to the target protein ligand in the final PROTAC molecule.
-
-Boc : This is a tert-Butyloxycarbonyl protecting group attached to the terminal amine. The Boc group is essential for chemical synthesis; it renders the amine non-reactive, allowing other chemical modifications to be made to the molecule. It is removed under acidic conditions to reveal the free amine, which can then be coupled to the rest of the linker or the target protein ligand to complete the PROTAC synthesis.[1][6]
The diagram below illustrates the logical flow of using this intermediate in PROTAC synthesis.
General Mechanism of Action for VH032-Based PROTACs
Once synthesized, the PROTAC molecule containing the VH032 moiety operates catalytically to induce the degradation of a specific Protein of Interest (POI). This process hijacks the cell's natural ubiquitin-proteasome system.[][8]
The key steps are:
-
Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the POI (via its POI ligand) and the VHL E3 ligase (via its VH032 ligand). This brings the POI and the E3 ligase into close proximity, forming a ternary "POI-PROTAC-VHL" complex.[9][10]
-
Ubiquitination : Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides.
-
Recycling : The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to bind to another POI and VHL molecule to start the cycle anew.[]
Quantitative Data Summary
The binding affinity of the E3 ligase ligand is a critical parameter in PROTAC design. The data below compares the affinity of the parent ligand, VH032, with its Boc-protected precursor, highlighting the impact of the terminal group on VHL binding.
| Compound | Assay Type | Metric | Value | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd | 185 nM | [3][4] |
| VH032 | Fluorescence Polarization (FP) | Ki | 33.4 nM | [11] |
| VH032 | TR-FRET | Ki | 142.1 nM | [11] |
| BOC-VH032 | Fluorescence Polarization (FP) | Ki | 2.1 µM | [11][12] |
| BOC-VH032 | TR-FRET | Ki | 8.0 µM | [11] |
Note: The significant decrease in binding affinity for BOC-VH032 is expected, as the bulky Boc group sterically hinders the optimal interaction with the VHL protein pocket compared to the smaller acetyl group on the active VH032 ligand.[13]
Key Experimental Protocols and Workflow
Characterizing a novel PROTAC involves a series of assays to validate each step of its mechanism of action.[14]
A. Binary Binding Assays
-
Principle : To quantify the binding affinity of the PROTAC to its two targets (POI and VHL E3 ligase) independently.
-
Methodology (Fluorescence Polarization - FP) :
-
A fluorescently labeled tracer (e.g., a known binder for VHL or the POI) is incubated with its target protein. The large complex tumbles slowly, emitting highly polarized light.
-
The PROTAC is titrated into the solution. As it competes with the tracer for binding, the tracer is displaced.
-
The displaced, free-moving tracer tumbles faster, emitting depolarized light.
-
The change in polarization is measured to calculate the binding affinity (IC50 or Ki) of the PROTAC.[11][14] Other common techniques include TR-FRET, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).[10][14][]
-
B. Ternary Complex Formation Assays
-
Principle : To demonstrate that the PROTAC facilitates the formation of the POI-PROTAC-E3 ligase complex.
-
Methodology (NanoBRET™ Assay) :
-
The POI is endogenously tagged or expressed as a fusion with a small, bright luciferase (e.g., HiBiT).
-
The E3 ligase (VHL) is expressed as a fusion with a fluorescent tag (e.g., HaloTag® labeled with a fluorescent ligand).[9]
-
In the absence of the PROTAC, the luciferase and fluorophore are far apart, and no energy transfer occurs.
-
Upon addition of the PROTAC, the formation of the ternary complex brings the luciferase donor and fluorescent acceptor into close proximity (<10 nm).
-
Bioluminescence Resonance Energy Transfer (BRET) occurs, and the resulting fluorescent signal is measured to quantify complex formation.[9][14]
-
C. Ubiquitination Assays
-
Principle : To detect the attachment of ubiquitin to the POI, which is a direct consequence of ternary complex formation.
-
Methodology (Immunoprecipitation and Western Blot) :
-
Cells are treated with the PROTAC for a defined period. To prevent immediate degradation of the ubiquitinated protein, a proteasome inhibitor (e.g., MG132) is often co-administered.
-
Cells are lysed, and the total protein is collected.
-
An antibody specific to the POI is used to immunoprecipitate (IP) the POI from the lysate.
-
The immunoprecipitated sample is run on an SDS-PAGE gel and transferred to a membrane for Western blotting.
-
The membrane is probed with an antibody that recognizes ubiquitin. A high-molecular-weight smear or laddering pattern indicates poly-ubiquitination of the POI.[16] In vitro ubiquitination assay kits and TR-FRET based assays are also available for higher throughput.[10][17][18]
-
D. Protein Degradation Assays
-
Principle : To measure the primary endpoint of PROTAC efficacy: the reduction in cellular levels of the POI.
-
Methodology (Western Blot) :
-
Cells are treated with varying concentrations of the PROTAC for different lengths of time (e.g., 2, 4, 8, 24 hours).
-
Cells are lysed, and total protein concentration is normalized across all samples.
-
The protein lysates are analyzed by Western blot using a specific antibody against the POI.
-
A loading control protein (e.g., GAPDH, β-actin) is also probed to ensure equal protein loading.
-
The intensity of the POI band is quantified and normalized to the loading control to determine the percentage of protein remaining.
-
This data is used to calculate key degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[10][19] Other methods include ELISA, mass spectrometry-based proteomics, and HiBiT/NanoLuc reporter assays.[18][19]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. lifesensors.com [lifesensors.com]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. academic.oup.com [academic.oup.com]
VH032-C4-NH-Boc: A Technical Guide for VHL-Recruiting PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C4-NH-Boc is a synthetic chemical compound that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of the potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, this molecule is specifically designed for the straightforward synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the C4 linker allows for a stable intermediate that can be readily deprotected under acidic conditions for conjugation to a linker and, subsequently, a target protein ligand. This guide provides an in-depth overview of this compound, including its biochemical properties, synthesis, and application in the targeted protein degradation field.
Core Compound Data
This compound is a Boc-modified version of the VHL ligand VH032, featuring a four-carbon aliphatic linker. This modification facilitates its use as a key intermediate in the modular synthesis of PROTACs.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C33H49N5O6S | [4] |
| Molecular Weight | 643.84 g/mol | [4] |
| Parent Compound | VH032 | [1][2][3] |
| Parent Compound VHL Binding Affinity (Kd) | 185 nM | [5][6] |
| This compound VHL Binding Affinity (Kd) | Not explicitly reported in the reviewed literature. N-Boc protection has been noted to potentially decrease binding affinity compared to the parent compound. | [6] |
| "BOC-VH032" IC50 (Fluorescence Polarization Assay) | 16.3 µM | [7] |
| Function | VHL E3 ligase ligand for PROTAC synthesis | [1][2][3] |
Signaling Pathway: VHL-Mediated Targeted Protein Degradation
PROTACs synthesized using this compound hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate a target protein. The VHL ligand portion of the PROTAC binds to the VHL E3 ubiquitin ligase, while the other end of the PROTAC binds to the protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome.
Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.
Experimental Protocols
Representative Synthesis of a VH032-Amine Precursor
Step 1: Synthesis of tert-Butyl 4-Bromobenzylcarbamate
-
Dissolve (4-bromophenyl)methanamine in ethyl acetate (EA).
-
Add sodium bicarbonate (NaHCO₃) and water.
-
To this biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) in EA dropwise at room temperature.
-
Stir the mixture overnight.
-
Perform a liquid-liquid extraction and wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected bromobenzylamine.[3]
Step 2: Synthesis of the Thiazole Moiety
-
Synthesize 4-(4-methylthiazol-5-yl)benzonitrile via a palladium-catalyzed cross-coupling reaction between 4-bromobenzonitrile and 4-methylthiazole.
Step 3: Coupling and Deprotection to form the Benzylamine Core
-
Couple the Boc-protected bromobenzylamine with the thiazole moiety.
-
Deprotect the resulting intermediate to yield the benzylamine core.
Step 4: Coupling with Boc-L-hydroxyproline
-
Dissolve the benzylamine core in a mixture of dimethylformamide (DMF) and dichloromethane (DCM).
-
Cool the solution to 0°C and add triethylamine (TEA).
-
Add Boc-L-hydroxyproline and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Purify the product, (2S,4R)-tert-Butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate, via extraction and washing.[3]
Step 5: Final Deprotection to VH032 Amine Hydrochloride
-
Dissolve the purified product from Step 4 in a solution of dioxane and EA.
-
Add a 4M solution of HCl in dioxane dropwise at room temperature.
-
Stir the mixture overnight.
-
Filter the resulting solid, wash with EA, and dry under vacuum to yield (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride.[3]
Note: To synthesize this compound, the VH032 amine would be reacted with a C4 linker containing a terminal Boc-protected amine.
General Protocol for PROTAC Synthesis using this compound
This protocol outlines the general steps for synthesizing a PROTAC once this compound and a linker-equipped protein of interest (POI) ligand are in hand.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an acid, typically trifluoroacetic acid (TFA), to the solution. A common ratio is 1:1 DCM:TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected VH032-C4-amine.
Step 2: Amide Coupling to a Linker-POI Ligand
-
Dissolve the POI ligand, which should have a terminal carboxylic acid on its linker, in an anhydrous aprotic solvent like DMF.
-
Add a peptide coupling agent, such as HATU (1.2 equivalents), and an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.
-
Add the deprotected VH032-C4-amine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule using an appropriate method, such as flash column chromatography or preparative HPLC.
Experimental Workflow for PROTAC Formation and Validation
The following diagram illustrates a typical workflow for the synthesis and validation of a PROTAC using this compound.
Caption: A generalized experimental workflow for the synthesis and validation of a PROTAC.
Conclusion
This compound is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its pre-installed, Boc-protected C4 linker simplifies the synthetic process, allowing researchers to focus on the development and optimization of the target protein ligand and the overall PROTAC design. While specific biophysical data for this compound itself is limited in the public domain, the well-characterized activity of its parent compound, VH032, provides a strong foundation for its use in targeted protein degradation studies. The experimental protocols and workflows provided in this guide offer a solid framework for the successful application of this compound in the development of novel therapeutics.
References
- 1. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physicochemical Properties of VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032-C4-NH-Boc is a synthetic chemical compound that serves as a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). It is a derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] The appended tert-butyloxycarbonyl (Boc) protecting group on a C4-amine linker allows for its controlled and specific conjugation to a ligand targeting a protein of interest, forming a heterobifunctional PROTAC.[1][5][6] This guide provides an in-depth overview of the physicochemical properties, mechanism of action, and application of this compound in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| Molecular Weight | 643.84 g/mol | [1][5] |
| Molecular Formula | C₃₃H₄₉N₅O₆S | [5][7] |
| CAS Number | 2412055-00-4 | [1][5] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store at -20°C, sealed, away from moisture. Shipped at room temperature. | [5][9] |
Mechanism of Action and Application in PROTAC Technology
This compound is not intended for direct biological activity in its protected form. Its primary role is as a synthetic intermediate for the construction of PROTACs. The core VH032 moiety is a high-affinity ligand for the VHL E3 ligase, a key component of the ubiquitin-proteasome system.[4][10]
The PROTAC Signaling Pathway
PROTACs are designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). The general mechanism is illustrated in the signaling pathway diagram below. A PROTAC molecule consists of three parts: a ligand for an E3 ligase (in this case, derived from VH032), a linker, and a ligand for the POI. By simultaneously binding to both the E3 ligase and the POI, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.[2][11][12]
Caption: General mechanism of action for a VHL-based PROTAC.
Experimental Workflow for PROTAC Synthesis using this compound
The Boc protecting group on this compound is crucial for a controlled synthetic strategy. It masks the reactive amine on the linker, preventing unwanted side reactions. The synthesis of a functional PROTAC from this intermediate typically follows the workflow depicted below. The Boc group is first removed under acidic conditions to reveal a primary amine. This amine is then coupled with a linker-conjugated ligand for the protein of interest, often via an amide bond formation reaction.[1][5][6]
Caption: Synthetic workflow for PROTAC generation from this compound.
Experimental Protocols
General Synthetic Approach (Hypothetical):
-
Synthesis of the VH032 core: This would follow established literature procedures for creating the hydroxyproline-based VHL ligand.
-
Introduction of the C4-amine linker: A linker with a terminal amine, protected with a Boc group, would be introduced at a suitable position on the VH032 core, often at the N-terminal amide.[10][15] This is typically achieved through standard amide coupling reactions.
-
Purification and Characterization: The final product, this compound, would be purified using techniques such as flash column chromatography or preparative HPLC. Characterization would involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Boc Deprotection Protocol (General):
-
Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined physicochemical properties and its role as a Boc-protected VHL ligand make it an essential building block for the modular synthesis of PROTACs. Understanding its characteristics and the underlying principles of its application is key to the successful design and development of novel therapeutics based on protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
VH032-C4-NH-Boc: A Technical Guide to Solubility and Stability for Drug Discovery Professionals
Introduction
Core Properties and Handling
VH032-C4-NH-Boc is a Boc-protected amine derivative of the VHL ligand.[1][2][4] The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to facilitate multi-step PROTAC synthesis, and it can be readily removed under acidic conditions to reveal a primary amine for subsequent conjugation.[5][6][]
Storage and Handling Recommendations:
For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from moisture.[8] For short-term use and shipping, room temperature is generally acceptable.[1][3] As with many complex organic molecules, repeated freeze-thaw cycles should be avoided to maintain integrity.
Solubility Profile
The solubility of PROTACs and their building blocks is a critical parameter that can significantly impact their biological activity and downstream applications. Due to their high molecular weight and often lipophilic nature, PROTACs can exhibit poor solubility.[4][][10] The solubility of this compound is influenced by its structural components, including the VHL ligand core, the C4 linker, and the Boc-protected amine.
While specific solubility data for this compound in various solvents is not published, a related compound, VH032-NH-CO-CH2-NHBoc, has a reported solubility of 10 mM in DMSO.[11] The parent VHL ligand, VH032, is soluble in DMSO at 100 mg/mL.[8] Based on its structure, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its aqueous solubility is likely to be low.
Table 1: Estimated Solubility of this compound
| Solvent | Expected Solubility |
| DMSO | High |
| DMF | High |
| Methanol | Moderate |
| Ethanol | Moderate |
| Water | Low |
| PBS (pH 7.4) | Low |
Stability Characteristics
The stability of this compound is a key consideration for its storage, handling, and use in synthetic protocols. The primary point of lability is the Boc-protecting group, which is designed to be cleaved under acidic conditions.[5][6][]
pH Stability:
-
Acidic Conditions (pH < 4): The Boc group is readily cleaved, exposing the primary amine. This is an intended reaction for deprotection during PROTAC synthesis.
-
Neutral and Basic Conditions (pH 7-10): The Boc group is generally stable, as are the amide bonds within the VH032 core.[5] VHL-based PROTACs are generally considered more stable in physiological buffer compared to some other classes of E3 ligase ligands.[]
Thermal Stability: While specific data is unavailable, storage at -20°C is recommended, suggesting that long-term stability at room temperature may be limited.[8] Thermal degradation pathways may involve oxidation or hydrolysis, particularly if the compound is exposed to moisture.
Experimental Protocols
To assist researchers in determining the precise solubility and stability of this compound in their own laboratory settings, the following detailed experimental protocols are provided.
Protocol 1: Determination of Thermodynamic Solubility
This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, PBS pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Assessment of Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in different solutions over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Incubation Solutions: Dilute the stock solution into the desired test buffers (e.g., PBS pH 7.4, acidic buffer pH 4.0, basic buffer pH 9.0) to a final concentration suitable for analysis.
-
Time-Point Sampling: Aliquot the incubation solutions into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours). Store the vials at a constant temperature (e.g., 25°C or 37°C).
-
Sample Quenching: At each time point, stop any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to the respective vial. This will also precipitate any proteins if a biological matrix is used.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from any potential degradants.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine the degradation rate.
Signaling Pathways and Applications
This compound is an integral component in the construction of PROTACs that hijack the VHL E3 ubiquitin ligase. The resulting PROTAC facilitates the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and a protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Conclusion
This compound is a vital research tool for the development of novel therapeutics based on targeted protein degradation. While specific quantitative data on its solubility and stability are not widely published, its chemical nature as a Boc-protected VHL ligand provides a strong basis for understanding its general properties. By employing the detailed experimental protocols provided in this guide, researchers can accurately determine the solubility and stability of this compound in their specific experimental contexts, thereby facilitating the successful design and synthesis of effective PROTAC molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy VH032-NH-CO-CH2-NHBoc [smolecule.com]
The Role of VH032-C4-NH-Boc in the Ubiquitin-Proteasome System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VH032-C4-NH-Boc is a critical chemical tool in the rapidly advancing field of targeted protein degradation. As a Boc-protected derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VH032, it serves as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of the role and application of the VH032 scaffold in hijacking the ubiquitin-proteasome system to induce the degradation of specific protein targets. We will detail the mechanism of action, present quantitative data from seminal VH032-based PROTACs, outline key experimental protocols, and provide visual representations of the underlying biological and experimental workflows.
Introduction: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is the primary cellular machinery responsible for the degradation of intracellular proteins, playing a vital role in cellular homeostasis. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. This polyubiquitination marks the protein for degradation by the 26S proteasome.
PROTACs are heterobifunctional molecules designed to co-opt this natural degradation machinery. They consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. VH032 is a potent and well-characterized ligand for the VHL E3 ligase. This compound is a synthetic precursor that, after deprotection of the Boc group, allows for the covalent attachment of a linker, facilitating the construction of novel PROTACs.
Mechanism of Action of VH032-Based PROTACs
The core function of the VH032 moiety within a PROTAC is to recruit the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, and Cullin 2) to a target protein that it would not normally recognize. This induced proximity facilitates the formation of a ternary complex (Target Protein - PROTAC - VHL), leading to the polyubiquitination of the target protein. The ubiquitinated target is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.
Quantitative Data for VH032-Based PROTACs
While this compound is a synthetic intermediate, the resulting PROTACs have been extensively characterized. The following tables summarize key quantitative data for several well-known VH032-based PROTACs, demonstrating their efficacy in binding and degradation.
Table 1: Binding Affinities of VH032 and Representative PROTACs
| Compound | Target Protein | Binding Assay | Kd (nM) | Reference |
| VH032 | VHL E3 Ligase | Isothermal Titration Calorimetry (ITC) | 185 | [1] |
| MZ1 | BRD4 (BD2) | ITC | 28 | [2] |
| VHL E3 Ligase | ITC | 87 | [2] | |
| AT1 | BRD4 (BD2) | ITC | 45 | [1] |
| VHL E3 Ligase | ITC | 335 | [1] | |
| ARV-771 | BRD4 (BD1) | Not Specified | 9.6 | [3] |
| VHL E3 Ligase | Not Specified | Not Reported | ||
| VZ185 | BRD9 | ITC | 30 | [4] |
| VHL E3 Ligase | ITC | 30 | [4] |
Table 2: Degradation Potency and Efficacy of VH032-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~25 | >90 | [2] |
| AT1 | BRD4 | HeLa | 30-100 | >95 | [1] |
| ARV-771 | BRD2/3/4 | 22Rv1 | <1 | >95 | [5][6] |
| VZ185 | BRD9 | RI-1 | 1.8 | >95 | [4][7] |
| BRD7 | RI-1 | 4.5 | >95 | [4][7] |
DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
Key Experimental Protocols
Synthesis of a VH032-Based PROTAC from this compound
This protocol outlines the general steps for synthesizing a PROTAC using this compound.
-
Boc Deprotection: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add an acid, typically trifluoroacetic acid (TFA), and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure to yield the free amine derivative of VH032.
-
Linker Coupling: The deprotected VH032-amine is then coupled to a linker containing a carboxylic acid group using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).
-
Target Ligand Conjugation: The resulting VH032-linker intermediate, which now has a terminal functional group (e.g., a carboxylic acid), is coupled to the target protein ligand (containing a complementary functional group, e.g., an amine) using similar amide coupling conditions as described in step 2.
-
Purification and Characterization: The final PROTAC is purified, typically by reverse-phase high-performance liquid chromatography (HPLC). The structure and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 22Rv1) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, α-Tubulin) to ensure equal protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity. The percentage of degradation is calculated relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant VHL E3 ligase complex, recombinant target protein, ubiquitin, and ATP in an assay buffer.
-
PROTAC Addition: Add the VH032-based PROTAC or DMSO control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Western Blot Analysis: Stop the reaction by adding Laemmli buffer and heating. Analyze the samples by Western blotting as described above, using a primary antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to the polyubiquitinated protein.
Fluorescence Polarization (FP) Binding Assay
This biophysical assay measures the binding affinity of the PROTAC to the VHL E3 ligase.
-
Principle: A fluorescently labeled VHL ligand (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger VHL protein complex, its tumbling slows, leading to an increase in fluorescence polarization. A competitor compound (the PROTAC) will displace the tracer, causing a decrease in polarization.
-
Assay Setup: In a microplate, add a constant concentration of the VHL protein complex and the fluorescent tracer to a buffer.
-
Competitor Titration: Add serial dilutions of the VH032-based PROTAC to the wells.
-
Incubation and Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the competitor concentration. Fit the data to a suitable binding model to determine the IC50, from which the dissociation constant (Kd) can be calculated.
Conclusion
This compound is an indispensable tool for the development of VHL-recruiting PROTACs. The VH032 scaffold has proven to be highly effective in hijacking the ubiquitin-proteasome system for the targeted degradation of a wide range of proteins implicated in various diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to design, synthesize, and evaluate novel VH032-based PROTACs, thereby contributing to the advancement of this transformative therapeutic modality.
References
- 1. AT1 – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. PROTACs – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
The Crucial Role of Boc Protection in the Synthesis of VH032-C4-NH-Based PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is the Von Hippel-Lindau (VHL) E3 ligase ligand, with VH032 and its derivatives being prominent examples.[1] The synthesis of PROTACs is a multi-step process that often requires the strategic use of protecting groups to ensure the desired chemical transformations occur at specific sites. This technical guide provides an in-depth look at the Boc (tert-butoxycarbonyl) protection of the VH032-C4-NH amine, a critical intermediate in the construction of VHL-recruiting PROTACs.
The Boc protecting group is widely used in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[2][3] In the context of VH032-C4-NH, the Boc group serves to mask the nucleophilicity of the terminal amine on the C4 linker. This protection is essential to prevent unwanted side reactions during the subsequent coupling of the VH032-linker moiety to the warhead that binds the target protein.
This guide will detail the significance of Boc protection, provide a representative experimental protocol, summarize key quantitative data, and visualize the relevant biological and experimental workflows.
The VHL-HIF-1α Signaling Pathway and PROTAC Intervention
Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated on proline residues by prolyl hydroxylases (PHDs). This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[4][5] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[4][5]
VH032 is a potent ligand that binds to VHL, mimicking the hydroxylated HIF-1α and disrupting the VHL/HIF-1α interaction.[6] VH032-based PROTACs exploit this interaction by linking VH032 to a ligand for a target protein. This brings the target protein into close proximity with the VHL E3 ligase, leading to the target's ubiquitination and degradation.
Caption: VHL-HIF-1α pathway and PROTAC-mediated degradation.
Boc Protection of VH032-C4-NH: A Key Synthetic Step
The synthesis of a VH032-based PROTAC involves the conjugation of three key components: the VH032 VHL ligand, a linker, and a warhead that binds to the protein of interest. The VH032-C4-NH molecule provides the VHL-binding moiety attached to a four-carbon linker with a terminal amine. To selectively couple this intermediate to a warhead, the terminal amine must be protected to prevent it from reacting with the activated carboxylic acid of the warhead-linker. The Boc group is an ideal choice for this purpose.
The general workflow for the synthesis of a VH032-based PROTAC highlighting the Boc protection and deprotection steps is illustrated below.
Caption: General workflow for VH032-based PROTAC synthesis.
Experimental Protocols
Representative Protocol for Boc Protection of VH032-C4-NH
Materials:
-
VH032-C4-NH₂ (1 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve VH032-C4-NH₂ in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
Add Boc₂O to the reaction mixture portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that experimental yields for the Boc protection step can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₉N₅O₆S | [7] |
| Molecular Weight | 643.84 g/mol | [7] |
| CAS Number | 2412055-00-4 | [7] |
| Appearance | White to off-white solid | N/A |
| Purity | >95% (typically) | N/A |
| Solubility | Soluble in DMSO, DCM, Methanol | N/A |
Conclusion
The Boc protection of the terminal amine of VH032-C4-NH is a fundamental and critical step in the synthesis of a wide range of VHL-recruiting PROTACs. This protective group strategy ensures the chemoselective formation of the desired amide bond between the VHL ligand-linker and the target protein-binding warhead, thereby enabling the efficient construction of these powerful therapeutic agents. A thorough understanding of the experimental conditions for Boc protection and deprotection is therefore essential for researchers in the field of targeted protein degradation. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of this key synthetic transformation in the development of novel PROTAC-based therapeutics.
References
- 1. VHL and Hypoxia Signaling: Beyond HIF in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
VH032-C4-NH-Boc: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to VH032-C4-NH-Boc and Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. This compound is a crucial building block in the synthesis of a significant class of PROTACs. It is a Boc-protected derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The primary function of this compound is to serve as a synthetic handle, enabling the covalent attachment of a linker and a warhead that binds to a target protein. Upon removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions, the exposed amine can be readily coupled to a linker, facilitating the construction of a complete PROTAC molecule.[2]
The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell. This event-driven, catalytic mechanism distinguishes PROTACs from traditional small-molecule inhibitors, often leading to a more profound and durable biological effect.
Core Concepts and Mechanism of Action
The cornerstone of VH032-based PROTAC technology lies in the specific and high-affinity interaction between the VH032 moiety and the VHL E3 ligase. The parent molecule, VH032, binds to VHL with a dissociation constant (Kd) of 185 nM.[4] This strong binding is essential for the efficient recruitment of the VHL complex to the target protein.
The general mechanism of action for a PROTAC synthesized using this compound can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via its warhead) and the VHL E3 ligase (via the VH032 moiety), forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into the vicinity of the E3 ligase machinery, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin chain acts as a degradation signal, targeting the protein for destruction by the 26S proteasome.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, initiating a new degradation cycle.
PROTAC-mediated protein degradation workflow.
Quantitative Data on VH032-Based PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes reported degradation data for various PROTACs constructed using VH032-based ligands.
| Target Protein | PROTAC Name/Identifier | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Compound 27 | MDA-MB-231 | 100 - 1000 | >80 | [1] |
| Compound 28 | MDA-MB-231 | 100 - 1000 | >80 | [1] | |
| Compound 29 | MDA-MB-231 | 100 - 1000 | >80 | [1] | |
| BTK | MT-802 | Namalwa | ~9 | >99 | [5] |
| MT-809 | Namalwa | ~12 | >99 | [5] | |
| Covalent PROTAC 7 | K562 | ~150 | N/A | [5] | |
| PI3Kα | GP262 | MDA-MB-231 | 227.4 | 71.3 | [6] |
| mTOR | GP262 | MDA-MB-231 | 45.4 | 74.9 | [6] |
| PI3Kγ | GP262 | THP-1 | 88.4 | >70 | [6] |
| HDAC1 | Compound 22 | HCT116 | N/A | 41 | [7] |
| HDAC2 | Compound 22 | HCT116 | N/A | 18 | [7] |
| HDAC3 | Compound 22 | HCT116 | 440 | 77 | [7] |
| LXRβ | GW3965-PEG5-VH032 | HuH-7 | N/A | >80 | [8] |
Experimental Protocols
Synthesis of this compound Precursor (VH032 Amine)
A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine has been reported.[9] The following is a summarized conceptual workflow. For detailed reagents and conditions, please refer to the cited literature.
Conceptual workflow for VH032 amine synthesis.
Final Step: Boc Protection to Yield this compound
While a detailed, step-by-step protocol for the final conversion of a VH032 amine derivative to this compound is not explicitly available in a single source, it can be achieved through standard amine protection chemistry. Generally, the VH032 amine precursor would be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction progress would be monitored by techniques such as thin-layer chromatography or LC-MS. Upon completion, standard aqueous workup and purification by column chromatography would yield the desired this compound product.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the general steps to quantify target protein degradation in cells treated with a VH032-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Fluorescence Polarization (FP) Assay for VHL Binding
This assay measures the binding affinity of VH032-based ligands or PROTACs to the VHL complex.
Principle: A fluorescently labeled VHL ligand (tracer) will have a low fluorescence polarization value due to its rapid tumbling in solution. Upon binding to the larger VHL protein complex, the tumbling slows down, resulting in a higher polarization value. A competitor compound (e.g., a VH032-based PROTAC) will displace the tracer, causing a decrease in polarization.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)
-
Assay buffer
-
Test compounds (VH032-based PROTACs)
-
Black, low-binding microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the VBC complex and the fluorescent tracer in the assay buffer at optimized concentrations.
-
Prepare serial dilutions of the test compounds.
-
-
Reaction:
-
Add the VBC/tracer mix to the wells of the microplate.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log of the competitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Signaling Pathway Involvement: The VHL-HIF-1α Axis
The VHL E3 ligase is a critical negative regulator of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[8] Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This modification creates a binding site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic (low oxygen) conditions, the PHDs are inactive, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
By recruiting VHL, VH032-based PROTACs tap into this fundamental cellular process. It is important to consider that potent VHL-binding PROTACs could potentially compete with hydroxylated HIF-1α for VHL binding, leading to the stabilization of HIF-1α and the activation of the hypoxic response. This represents a potential off-target effect that should be evaluated during PROTAC development.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchmap.jp [researchmap.jp]
- 9. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Off-Target Landscape of VH032-Based PROTACs: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects associated with VH032-based Proteolysis Targeting Chimeras (PROTACs). As the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of many targeted protein degradation strategies, a thorough understanding of the potential for unintended protein degradation is paramount for the development of safe and effective therapeutics. This document synthesizes key findings on the selectivity of VH032-based PROTACs, details the experimental protocols for off-target assessment, and visualizes the underlying biological and experimental frameworks.
The Core of Selectivity: VH032 and Its Intrinsic Specificity
The VH032 ligand itself exhibits a high degree of selectivity for its cognate E3 ligase, VHL. Proteomics analyses of VH032 alone have demonstrated its exquisite specificity, with VHL itself being the most significantly affected protein. This intrinsic selectivity provides a strong foundation for constructing PROTACs with a clean off-target profile. However, the final specificity of a heterobifunctional PROTAC is a composite of the VHL ligand, the warhead targeting the protein of interest (POI), and the linker connecting them.
Quantitative Assessment of Off-Target Effects
Global proteomics, typically employing mass spectrometry, stands as the gold standard for the unbiased identification and quantification of off-target protein degradation. The following tables summarize the available quantitative data on the off-target effects of specific VH032-based PROTACs.
Case Study: MZ1 - A VH032-Based BET Degrader
MZ1 is a well-characterized PROTAC that recruits VHL to degrade Bromodomain and Extra-Terminal (BET) proteins. Quantitative proteomics studies have revealed a high degree of selectivity for its intended targets.
| Target Proteins | Fold Change (log2) vs. DMSO | Dmax (%) | DC50 (nM) | Notes |
| On-Targets | ||||
| BRD4 | Significantly Decreased | ~98% | 2-20 | Preferentially degraded over BRD2 and BRD3.[1] |
| BRD3 | Significantly Decreased | ~96% | ~70 | |
| BRD2 | Significantly Decreased | ~92% | ~70 | |
| Off-Targets | ||||
| Other Bromodomain Proteins | No significant change | - | - | Levels of other bromodomain-containing proteins remained unaffected.[1] |
| General Proteome | No other proteins were consistently and significantly degraded across multiple studies. | - | - |
Case Study: Homo-PROTACs - Targeting VHL for Degradation
Homo-PROTACs are bivalent molecules designed to induce the degradation of the E3 ligase they recruit. Studies on VH032-based Homo-PROTACs provide insights into the immediate downstream consequences of VHL engagement and degradation.
| Target Proteins | Fold Change vs. DMSO | Notes |
| On-Targets | ||
| VHL | Significantly Decreased | The long isoform of VHL (pVHL30) is preferentially degraded. |
| CUL2 | Substantially Depleted | Cullin-2 is a scaffold protein in the CRL2-VHL complex. |
| Off-Targets | ||
| Other Cullins (CUL1, 3, 4A, 4B, 5, 7) | No significant change | Demonstrates specificity for the VHL-associated Cullin. |
| General Proteome | No other proteins were found to be substantially depleted in a proteomics screen of ~6,450 proteins.[2] | - |
Key Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for the rigorous evaluation of off-target protein degradation.
Global Proteomics using Quantitative Mass Spectrometry
This is the primary method for unbiasedly identifying proteins that are degraded upon PROTAC treatment.
a. Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the VH032-based PROTAC at its optimal degradation concentration (e.g., DCmax) and at least one higher concentration to assess for potential "hook effect" and off-target effects at supra-pharmacological doses.
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
A negative control PROTAC (e.g., an epimer of VH032 that does not bind VHL).
-
The "warhead" molecule alone to assess off-targets of the POI ligand.
-
-
Harvest cells after a time course (e.g., 4, 8, and 24 hours) to distinguish between direct and downstream effects.
b. Sample Preparation (TMT Labeling):
-
Lyse cells and quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Label peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
c. LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
d. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
Western Blotting for Target Validation
A targeted approach to confirm the degradation of potential off-targets identified by proteomics.
a. Sample Preparation:
-
Treat cells and prepare lysates as described for global proteomics.
-
Normalize protein concentrations of all samples.
-
Denature proteins by adding Laemmli buffer and boiling.
b. SDS-PAGE and Transfer:
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).
In-Cell Western (ICW)
A higher-throughput alternative to traditional Western blotting for validating multiple off-targets.[3][4]
a. Cell Plating and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach.
-
Treat with the PROTAC and controls as described above.
b. Immunostaining:
-
Fix and permeabilize the cells in the plate.
-
Incubate with a primary antibody against the off-target protein and a normalization antibody (e.g., against a housekeeping protein).
-
Wash and incubate with fluorescently labeled secondary antibodies.
c. Imaging and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the target and normalization proteins in each well.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct binding of the PROTAC to potential off-target proteins in a cellular context.[5]
a. Cell Treatment:
-
Treat intact cells with the VH032-based PROTAC or vehicle control.
b. Heat Challenge:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C).
c. Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction (containing stabilized, unbound proteins) from the precipitated, denatured proteins by centrifugation.
d. Analysis:
-
Analyze the soluble fraction by Western blotting or mass spectrometry for the presence of the potential off-target protein.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Visualizing the Core Concepts
To better understand the biological and experimental frameworks, the following diagrams have been generated using the DOT language.
PROTAC Mechanism of Action
Off-Target Identification Workflow
HIF-1α Signaling Pathway and VHL's Role
Conclusion and Future Directions
The available data suggest that VH032-based PROTACs can be designed to be highly selective. The intrinsic specificity of the VH032 ligand for VHL provides a significant advantage. However, off-target effects can still arise from the warhead or the overall properties of the PROTAC molecule. Therefore, comprehensive and unbiased off-target profiling using global proteomics is a critical and indispensable step in the preclinical development of any new VH032-based PROTAC. As the field of targeted protein degradation continues to mature, the systematic application of these and other advanced techniques will be essential for the generation of safe and effective therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: TFA-Mediated Deprotection of VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The synthesis of these heterobifunctional molecules often involves the use of protecting groups to mask reactive functionalities during multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile cleavage under acidic conditions.
VH032 is a potent and frequently utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a common component of PROTACs. The intermediate, VH032-C4-NH-Boc, incorporates a C4 linker with a Boc-protected terminal amine, poised for conjugation to a target protein ligand. The efficient and clean removal of the Boc group is a critical step in the final stages of PROTAC synthesis. This application note provides a detailed protocol for the deprotection of this compound using trifluoroacetic acid (TFA), a common and effective method for Boc group removal.
Chemical Reaction and Mechanism
The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The reaction is initiated by the protonation of the carbamate oxygen by TFA, followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine as its trifluoroacetate salt, along with carbon dioxide and isobutylene as byproducts.[1]
Quantitative Data Summary
The selection of deprotection conditions can influence reaction time, yield, and purity. Below is a summary of typical conditions for the TFA-mediated deprotection of Boc-protected amines, which are applicable to this compound.
| Parameter | Condition | Typical Yield (%) | Reaction Time | Notes |
| TFA Concentration | 20-50% in Dichloromethane (DCM) | >95% | 30-60 min | A commonly used and highly effective condition for most substrates.[2] |
| Neat TFA | 100% TFA | >90% | < 30 min | Reaction is very fast, but may not be suitable for acid-sensitive substrates. |
| Temperature | 0 °C to Room Temperature | High | 30 min - 2 h | Starting at 0 °C can help control reactivity for sensitive substrates. |
| Solvent | Dichloromethane (DCM) | High | 30-60 min | A common and effective solvent for this reaction. |
Experimental Protocol
This protocol details the procedure for the deprotection of this compound using a 1:1 mixture of TFA and DCM.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
-
Addition of TFA:
-
Slowly add an equal volume of TFA (relative to the DCM) to the stirred solution at 0 °C. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
-
Workup:
-
Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator. To facilitate the removal of residual TFA, co-evaporation with toluene (2-3 times) can be performed.
-
Dissolve the resulting residue in DCM.
-
Carefully add saturated aqueous NaHCO₃ solution to the DCM solution to neutralize the excess acid. Be cautious as CO₂ evolution will cause effervescence.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected VH032-C4-NH₂.
-
-
Purification and Characterization:
-
The crude product can be used in the next step without further purification if deemed sufficiently pure by analytical methods (e.g., LC-MS, ¹H NMR).
-
If necessary, the product can be purified by flash column chromatography on silica gel.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
-
Mandatory Visualizations
References
Application Notes and Protocols: PROTAC Synthesis with VH032-C4-NH-Boc and HATU Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand precursor, VH032-C4-NH-Boc, and the efficient amide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
PROTAC Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The VHL-based PROTAC binds simultaneously to the VHL E3 ligase and the target protein, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.[3]
References
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linker Conjugation to VH032-C4-NH-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.[2][][4]
This document provides detailed application notes and protocols for the conjugation of linkers to VH032-C4-NH-Boc, a key building block for the synthesis of VHL-recruiting PROTACs.[5] The protocols cover the essential steps of Boc deprotection to expose the primary amine, followed by amide bond formation with a carboxylic acid-functionalized linker.
Core Concepts and Signaling Pathway
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker plays a critical role in this process, as its length, rigidity, and composition can significantly impact the efficacy of the resulting PROTAC.[6][7]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC from this compound typically involves a two-step process: deprotection of the Boc group followed by coupling of the linker.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield the free amine, VH032-C4-NH2, which is ready for linker conjugation. Acidic conditions are typically employed for this transformation.[5][8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude VH032-C4-NH2.
-
The crude product is often used directly in the next step without further purification.
Protocol 2: Amide Coupling of Linker to VH032-C4-NH2
This protocol details the conjugation of a carboxylic acid-terminated linker to the free amine of VH032-C4-NH2 using HATU as a coupling agent.
Materials:
-
VH032-C4-NH2 (from Protocol 1)
-
Carboxylic acid-terminated linker (1.0-1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.5 equivalents)[9]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 equivalents)[9]
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl acetate
-
1N HCl or saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-terminated linker (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.0-5.0 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]
-
Add a solution of VH032-C4-NH2 (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM to the reaction mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography on silica gel or by preparative HPLC.
Caption: Experimental workflow for PROTAC synthesis.
Data Presentation
The efficiency of the deprotection and coupling reactions can vary depending on the specific substrates and reaction conditions. The following tables summarize typical quantitative data reported in the literature for similar transformations.
Table 1: Boc Deprotection of Amino-Functionalized Molecules
| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| TFA | DCM | Room Temp. | 1 | >95 (crude) | [10] |
| Oxalyl Chloride | Methanol | Room Temp. | 1-4 | up to 90 | [11] |
| 4M HCl in Dioxane | Methanol | Room Temp. | 0.5-1 | High | (General knowledge) |
| TFE or HFIP | - | Reflux | 0.5-3 | 81-99 | [12] |
Table 2: HATU-Mediated Amide Coupling for PROTAC Synthesis
| Amine Substrate | Carboxylic Acid Substrate | Solvent | Base | Time (h) | Yield (%) | Reference |
| VH032-amine derivative | Linker-acid | DMF | DIPEA | 4 | Not specified | [10] |
| VHL binder amine | Linker-acid | Not specified | Not specified | Not specified | 14-41 | [6] |
| General amine | General carboxylic acid | ACN | TEA | 18 | Not specified | [13] |
| Amine | Carboxylic acid | DMA | DIPEA | Not specified | Not specified | (General knowledge) |
Analytical and Purification Methods
High-Performance Liquid Chromatography (HPLC) for Purification
Preparative reversed-phase HPLC is a powerful technique for purifying the final PROTAC product.
-
Column: A C18 column is commonly used for the purification of PROTACs.[14]
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.[15]
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in ACN
-
-
Gradient: A typical gradient might be from 20% to 100% Buffer B over 30-60 minutes. The optimal gradient should be determined empirically for each PROTAC.
-
Detection: UV detection at 214 nm and 254 nm is standard for monitoring the elution of the peptide-like PROTACs.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis
LC-MS is an essential tool for monitoring reaction progress and confirming the identity and purity of the synthesized PROTACs.[1][16][17]
-
Chromatography: A rapid gradient on a C18 UPLC/HPLC column is often used.[16][17]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used to detect the protonated molecular ion [M+H]+ of the PROTAC.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful conjugation of linkers to this compound, a critical step in the synthesis of VHL-recruiting PROTACs. Careful execution of the Boc deprotection and amide coupling reactions, followed by appropriate purification and analysis, will enable researchers to generate high-quality PROTAC molecules for further investigation in the exciting field of targeted protein degradation.
References
- 1. lcms.cz [lcms.cz]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 14. hplc.eu [hplc.eu]
- 15. protocols.io [protocols.io]
- 16. waters.com [waters.com]
- 17. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Characterization of PROTACs Derived from VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This document provides a comprehensive guide to the in vitro characterization of PROTACs synthesized using the key intermediate, VH032-C4-NH-Boc .
This compound is a Boc-protected derivative of VH032, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The Boc protecting group allows for the controlled chemical synthesis of PROTACs. Once deprotected under acidic conditions, the resulting amine can be conjugated to a linker and a ligand for a specific POI, yielding a functional PROTAC ready for cellular studies.[1]
This guide outlines the experimental protocols for assessing the efficacy and mechanism of action of a hypothetical VH032-based PROTAC, herein referred to as "PROTAC-X," in cell culture. The protocols cover determination of degradation activity, confirmation of the degradation mechanism, and assessment of cellular effects.
Mechanism of Action of a VH032-Based PROTAC
A PROTAC synthesized from this compound operates by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of additional POI molecules.[2]
Caption: Mechanism of action of a VH032-based PROTAC.
Quantitative Data Summary
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables provide representative data for a hypothetical VH032-based PROTAC targeting Bromodomain-containing protein 4 (BRD4), a common target for PROTAC development.
Table 1: Degradation Potency of a Representative VH032-based BRD4 PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| HeLa | BRD4 | 25 | >95 | 24 |
| HEK293 | BRD4 | 40 | >90 | 24 |
| MCF7 | BRD4 | 65 | >90 | 24 |
Table 2: Time-Dependent Degradation of BRD4 by a VH032-based PROTAC (100 nM)
| Cell Line | 2 hours (%) | 4 hours (%) | 8 hours (%) | 16 hours (%) | 24 hours (%) |
| HeLa | 35 | 60 | 85 | >95 | >95 |
| HEK293 | 25 | 50 | 75 | 90 | >90 |
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of a novel PROTAC synthesized from this compound.
Caption: General workflow for PROTAC characterization.
Protocol 1: Determination of PROTAC-X DC50 and Dmax
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein by PROTAC-X.
1. Materials and Reagents
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC-X (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
2. Procedure
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of PROTAC-X in complete medium. A typical concentration range to start with is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC-X treatment.
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of PROTAC-X.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody for the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the POI band to the loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC-X concentration and fit a dose-response curve to determine the DC50 and Dmax values.[5]
-
Protocol 2: Time-Course of Protein Degradation
This protocol is used to assess the kinetics of PROTAC-X-mediated protein degradation.
1. Procedure
-
Seed cells as described in Protocol 1.
-
Treat the cells with a fixed concentration of PROTAC-X (typically 5-10 times the DC50 value).
-
Harvest the cells at various time points (e.g., 0, 2, 4, 8, 16, and 24 hours).
-
Perform sample preparation, protein quantification, and Western blotting as described in Protocol 1.
-
Analyze the data by plotting the percentage of remaining protein against time.
Protocol 3: Confirmation of Proteasome-Dependent Degradation
This protocol confirms that the observed protein degradation is mediated by the proteasome.
1. Materials
-
Proteasome inhibitor (e.g., MG132 or bortezomib)
2. Procedure
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add PROTAC-X at a concentration known to induce degradation (e.g., 10x DC50), in the continued presence of the proteasome inhibitor.
-
Include controls: vehicle only, PROTAC-X only, and proteasome inhibitor only.
-
Incubate for the time required to observe degradation (determined in Protocol 2).
-
Perform sample preparation and Western blotting as described in Protocol 1.
-
A rescue of protein degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
Advanced Characterization: Proteomics
For a comprehensive understanding of the selectivity of PROTAC-X, mass spectrometry-based proteomics can be employed. This allows for the global analysis of protein expression changes upon PROTAC treatment, revealing potential off-target effects.[6][7][8]
Caption: Workflow for proteomics-based selectivity profiling.
Disclaimer: These protocols provide a general framework. Optimization of cell densities, antibody concentrations, and incubation times may be necessary for specific cell lines and target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nautilus.bio [nautilus.bio]
- 7. chempro-innovations.com [chempro-innovations.com]
- 8. sapient.bio [sapient.bio]
Application Notes: Synthesis and Application of BRD4 Degraders Using VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the synthesis of Bromodomain-containing protein 4 (BRD4) degraders using VH032-C4-NH-Boc, a key building block for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key epigenetic reader that regulates the expression of oncogenes such as c-MYC.[1] Its role in cancer has made it a prime target for therapeutic intervention. PROTACs that induce the degradation of BRD4 have shown significant anti-tumor effects.[2]
This compound is a precursor to the VHL ligand VH032, containing a Boc-protected amine linker.[3] This intermediate allows for straightforward deprotection and subsequent conjugation to a BRD4-binding ligand, such as JQ1, to form a potent BRD4-degrading PROTAC.
Signaling Pathway and Mechanism of Action
BRD4-targeting PROTACs synthesized from this compound function by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase complex. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[4][5] This event removes the BRD4 protein from the cell, leading to downstream effects such as the downregulation of c-MYC.[6]
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: VH032-C4-NH-Boc in Kinase Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of VH032-C4-NH-Boc in the synthesis of kinase-targeting Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is a key building block, serving as a precursor to the von Hippel-Lindau (VHL) E3 ligase ligand.
Introduction to this compound
This compound is a synthetic intermediate that contains a VHL ligand protected with a tert-butyloxycarbonyl (Boc) group. The C4 linker provides a point of attachment for conjugation to a ligand targeting a specific kinase of interest. The Boc protecting group allows for stable handling and is readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a linker or a kinase inhibitor. This modular approach is central to the modern drug discovery paradigm of targeted protein degradation.
General Principles of Kinase Degrader Synthesis using this compound
The synthesis of a kinase degrader using this compound typically follows a convergent strategy. This involves the synthesis of a kinase-targeting ligand with a suitable linker attachment point, the deprotection of this compound, and the subsequent coupling of the two fragments.
The general workflow can be summarized as follows:
-
Synthesis of Kinase Ligand-Linker Conjugate: A potent and selective kinase inhibitor is functionalized with a linker containing a terminal reactive group, often a carboxylic acid.
-
Deprotection of this compound: The Boc protecting group is removed from this compound to expose the primary amine.
-
Coupling Reaction: The deprotected VH032-C4-amine is coupled with the kinase ligand-linker conjugate, typically via an amide bond formation reaction.
-
Purification and Characterization: The final PROTAC molecule is purified using chromatographic techniques and its identity and purity are confirmed by analytical methods such as LC-MS and NMR.
Data Presentation: Performance of VHL-based Kinase Degraders
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target kinase. Key parameters include the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax). The following tables summarize representative data for VHL-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Degradation Performance of VHL-based BTK PROTACs
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF638 | BTK | NAMALWA | >1000 | ~50 | [1] |
| PTD3 | BTK | Ramos, JeKo-1 | >3000 | Not Determined | [2] |
| MT-809 | BTK | Mino | ~12 | >99 | [3] |
Table 2: Degradation and Inhibitory Performance of VHL-based EGFR PROTACs
| PROTAC ID | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MS39 (compound 6) | EGFR (mutant) | HCC-827 | 5.0 | >95 | Not Reported | [4][5] |
| MS39 (compound 6) | EGFR (mutant) | H3255 | 3.3 | >95 | Not Reported | [4][5] |
| PROTAC 13 | EGFR (del19) | HCC-827 | 3.57 | 91 | 6 | [6] |
| GBP | EGFR (mutant) | H3255 | Not Reported | Not Reported | Not Reported | [6] |
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of a VHL-based kinase degrader using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine of the VHL ligand linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M concentration).
-
To the stirred solution, add TFA (10-20 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude amine can be used in the next step without further purification, or it can be purified by flash column chromatography if necessary.
Protocol 2: Amide Coupling of Deprotected VH032-C4-Amine with a Kinase Ligand-Linker
This protocol describes the formation of the final PROTAC molecule via an amide bond.
Materials:
-
Deprotected VH032-C4-amine (from Protocol 1)
-
Kinase ligand-linker with a terminal carboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent (e.g., HATU, HBTU)
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the kinase ligand-linker (1 equivalent) in anhydrous DMF (0.1 M concentration).
-
To the stirred solution, add the deprotected VH032-C4-amine (1-1.2 equivalents), DIPEA (3-5 equivalents), and PyBOP (1.2-1.5 equivalents).
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of BTK and EGFR, two common kinase targets for PROTAC-mediated degradation.
Caption: Simplified BTK signaling pathway and the point of intervention by a VHL-based BTK PROTAC.
Caption: Key EGFR signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) and the intervention point of a VHL-based EGFR PROTAC.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the synthesis and evaluation of a kinase degrader using this compound.
Caption: Experimental workflow for the synthesis and biological evaluation of a VHL-based kinase degrader.
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROteolysis TArgeting Chimeras (PROTACs) as emerging anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Synthesis of Fluorescently Labeled VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins.[1] A key component of a PROTAC is the E3 ligase ligand, which recruits the cellular ubiquitin-proteasome system to the protein of interest. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design, and VH032 is a potent and well-characterized VHL ligand.[2][3][4]
Fluorescently labeling PROTAC components is a powerful tool for studying their mechanism of action, cellular uptake, and distribution. This document provides a detailed protocol for the synthesis of a fluorescently labeled VH032 derivative, specifically VH032-C4-NH-Boc, which incorporates a four-carbon (C4) linker with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group. This intermediate allows for the convenient attachment of a variety of fluorescent probes.
Signaling Pathway Context: The PROTAC Mechanism
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The VH032 ligand binds to the VHL E3 ligase, initiating this degradation cascade.
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Protocols
This synthesis is a multi-step process that begins with the preparation of the key intermediate, VH032 amine.
Part 1: Synthesis of VH032 Amine
A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine hydrochloride has been developed, enabling rapid PROTAC library construction.[1][5] The retro-synthetic analysis reveals that VH032 amine is composed of four building blocks: leucine, proline, benzylamine, and thiazole.[5]
Experimental Workflow for VH032 Amine Synthesis
Caption: General workflow for the synthesis of VH032 amine.
A detailed, step-by-step protocol for a 42.5 g scale synthesis of VH032 amine hydrochloride with a 65% overall yield and 97% purity has been reported, which can be completed in a week by a single chemist without the need for column chromatography.[5] For the purpose of this application note, we will assume the availability of VH032 amine as the starting material.
Part 2: Synthesis of this compound
This part of the protocol describes the coupling of VH032 amine with a C4 linker that is protected with a Boc group.
Materials:
-
VH032 amine hydrochloride
-
N-Boc-4-aminobutanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
To a solution of VH032 amine hydrochloride (1.0 eq) and N-Boc-4-aminobutanoic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) to the reaction mixture and continue stirring at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Part 3: Synthesis of Fluorescently Labeled VH032-C4-NH2
This final part of the protocol involves the deprotection of the Boc group followed by the coupling with an amine-reactive fluorescent dye.
Materials:
-
This compound
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Amine-reactive fluorescent dye (e.g., FITC, Rhodamine B isothiocyanate, or a BODIPY™ FL, NHS Ester)
-
Anhydrous DMF
-
DIPEA
Protocol:
-
Boc Deprotection:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting product is VH032-C4-NH2 as a TFA salt.
-
-
Fluorescent Labeling:
-
Dissolve the crude VH032-C4-NH2 TFA salt (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0-5.0 eq) to neutralize the TFA salt and create a basic environment for the labeling reaction.
-
Add the amine-reactive fluorescent dye (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature, protected from light, for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the fluorescently labeled product by preparative HPLC to obtain the final pure compound.
-
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesized compounds.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC) (%) | Analytical Data |
| VH032 Amine HCl | 526.11 | >95 | >97 | 1H NMR, 13C NMR, LC-MS |
| This compound | 711.94 | 70-85 | >95 | 1H NMR, 13C NMR, LC-MS |
| Fluorescently Labeled VH032-C4-NH2 | Varies with dye | 50-70 | >98 | LC-MS, UV-Vis, Fluorescence Spectroscopy |
Conclusion
This document provides a comprehensive guide for the synthesis of fluorescently labeled this compound. The protocols are based on established synthetic methodologies and are intended to be a valuable resource for researchers in the field of targeted protein degradation. The fluorescently labeled VH032 derivative can be a powerful tool for investigating the cellular mechanisms of PROTACs and for the development of novel therapeutics.
References
- 1. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] A PROTAC typically consists of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite assembly forms a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited E3 ligase in PROTAC design. VH032 is a well-characterized ligand for VHL and serves as a crucial building block for many potent PROTACs.[2] Solid-phase synthesis offers a streamlined and efficient approach for the construction of PROTAC libraries.[1] This methodology involves the immobilization of one of the PROTAC components onto a solid support, followed by the sequential addition of the linker and the other binding moiety. This approach simplifies purification and allows for the use of excess reagents to drive reactions to completion, facilitating the rapid generation of diverse PROTAC molecules for structure-activity relationship (SAR) studies.[1]
This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing the key intermediate, VH032-C4-NH-Boc . This intermediate incorporates the VHL ligand (VH032) connected to a 4-carbon alkyl linker with a Boc-protected amine, ready for on-resin elongation.
PROTAC Mechanism of Action: The VHL Pathway
The signaling pathway diagram below illustrates the mechanism by which a VH032-based PROTAC induces the degradation of a target protein of interest (POI).
Caption: Mechanism of action for a VH032-based PROTAC.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The following diagram outlines the key steps in the solid-phase synthesis of a PROTAC starting from a resin-bound POI ligand and coupling with this compound.
References
Troubleshooting & Optimization
Technical Support Center: VH032-C4-NH-Boc Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of VH032-C4-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete Boc deprotection of this compound?
Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from this compound is most commonly due to suboptimal reaction conditions. The Boc group is cleaved via acidolysis, and the reaction's success is sensitive to acid strength, concentration, reaction time, and temperature.[1] Steric hindrance around the Boc-protected amine can also slow down the reaction rate.[2]
Q2: How can I monitor the progress of the deprotection reaction?
Monitoring the reaction is crucial to determine the point of complete deprotection and to avoid unnecessary exposure to harsh acidic conditions, which could lead to side products. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the disappearance of the starting material (less polar) and the appearance of the deprotected amine product (more polar, lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, the desired product, and any byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][3]
Q3: What are the potential side reactions during the Boc deprotection of this compound?
The primary side reaction of concern is the alkylation of nucleophilic sites on the VH032 molecule by the tert-butyl cation (tBu⁺) that is generated during the cleavage of the Boc group.[4] Electron-rich aromatic rings within the VH032 structure can be particularly susceptible to this alkylation.[4] Additionally, if trifluoroacetic acid (TFA) is used, there is a possibility of trifluoroacetylation of the newly deprotected amine.[5]
Q4: Are there alternative, milder methods for Boc deprotection if my molecule is sensitive to strong acids?
Yes, for substrates that are sensitive to strong acids like TFA or HCl, milder deprotection strategies can be considered. One such method involves the use of oxalyl chloride in methanol, which has been shown to deprotect N-Boc groups under mild conditions.[6]
Troubleshooting Guide for Incomplete Deprotection
This guide provides a systematic approach to resolving incomplete Boc deprotection of this compound.
Problem: Incomplete reaction with significant starting material remaining.
This is the most common issue, often identified by TLC or LC-MS analysis showing a persistent presence of the starting material.[5]
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection [1][7]
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 30-120 min |
| Hydrogen Chloride (HCl) | 4M | 1,4-Dioxane | Room Temp. | 15-60 min |
| Oxalyl Chloride | 1-3 equivalents | Methanol | Room Temp. | 1-4 hours |
Table 2: Analytical Monitoring of Boc Deprotection
| Analytical Method | Key Observation for Complete Reaction | Advantages | Disadvantages |
| TLC | Disappearance of starting material spot and appearance of a more polar product spot. | Quick, inexpensive. | Not quantitative. |
| LC-MS | Disappearance of the starting material peak and appearance of the product peak with the expected mass. | Quantitative, provides mass confirmation. | Requires specialized equipment. |
| ¹H NMR | Disappearance of the singlet at ~1.4 ppm corresponding to the Boc group's tert-butyl protons. | Provides structural information, quantitative.[3] | Requires a relatively pure sample for clear analysis.[3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM[7]
-
Dissolve the Boc-protected this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).
-
For isolation of the free amine, carefully neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane[7]
-
Dissolve the Boc-protected this compound (1.0 eq) in a minimal amount of a suitable solvent like DCM or Methanol.
-
To the stirred solution, add 4M HCl in 1,4-Dioxane (typically 4-10 equivalents of HCl).
-
Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or precipitated by the addition of a non-polar solvent like diethyl ether.
VHL Signaling Pathway Context
The VH032 ligand is a crucial component of many PROTACs as it binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Understanding this interaction is key to appreciating the importance of successful VH032-linker synthesis.
Caption: PROTAC-mediated protein degradation via VHL recruitment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: VH032-C4-NH-Boc Conjugation
Welcome to the technical support center for VH032-C4-NH-Boc conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this VHL ligand for PROTAC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of the VHL (von Hippel-Lindau) E3 ligase ligand VH032.[1][2] It contains a C4 alkyl linker and a terminal amine group protected by a tert-butoxycarbonyl (Boc) group.[1][2] Its primary use is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] The Boc protecting group is removed under acidic conditions to reveal a primary amine, which can then be conjugated to a linker connected to a target protein ligand.[1]
Q2: What is the purpose of the Boc protecting group?
The Boc (tert-butoxycarbonyl) group is a protecting group for the terminal amine.[4] It prevents the highly reactive amine from participating in unwanted side reactions during the synthesis of other parts of the PROTAC molecule or during storage. This ensures that the amine is available for a specific, controlled conjugation step, typically towards the end of the PROTAC synthesis.
Q3: What are the most common conjugation reactions for the deprotected VH032-C4-NH2?
Once the Boc group is removed to yield VH032-C4-NH2, the primary amine is a nucleophile and can be conjugated to various electrophilic functional groups. A common strategy is to react it with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, on the linker of the target protein ligand to form a stable amide bond.[5][6] Other amine-reactive chemistries can also be employed.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound and its subsequent conjugation.
Issue 1: Incomplete Boc Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material (this compound) remaining after the deprotection reaction.
-
Low yield of the desired conjugated product in the subsequent step.
-
Purification is complicated by the presence of both the Boc-protected and deprotected starting material.[4]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid | Increase the concentration of the acid (e.g., Trifluoroacetic acid - TFA). A common starting point is 20-50% TFA in Dichloromethane (DCM).[4] |
| Short Reaction Time | Monitor the reaction progress using TLC or LC-MS. If starting material persists, extend the reaction time. Deprotection is typically complete within 30-60 minutes at room temperature.[4] |
| Low Temperature | Most Boc deprotections are efficient at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) may be beneficial.[4] |
Issue 2: Side Product Formation During Boc Deprotection
Symptom:
-
Mass spectrometry analysis reveals unexpected masses corresponding to the addition of a tert-butyl group (+56 Da) to your molecule of interest.
Potential Cause:
-
Alkylation by tert-butyl cation: The acidic removal of the Boc group generates a reactive tert-butyl cation.[7][8] This cation can act as an alkylating agent, reacting with nucleophilic sites on your target protein ligand or even on the VH032 moiety itself.[7] Electron-rich aromatic rings and heteroatoms are particularly susceptible.[7]
Solutions:
-
Use a scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[9]
Issue 3: Low Yield of Conjugated Product
Symptoms:
-
Despite complete deprotection of this compound, the final conjugated product is obtained in low yield.
-
LC-MS analysis shows unreacted deprotected VH032-C4-NH2 and your target protein ligand.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Ester | If using an NHS ester for conjugation, it can be susceptible to hydrolysis, especially in the presence of water.[5][] Ensure anhydrous reaction conditions and use fresh, high-quality reagents. |
| Suboptimal pH | Amine acylation reactions are pH-dependent. The reaction of a primary amine with an NHS ester is typically optimal at a slightly basic pH (7.2-9).[5] Ensure the reaction is appropriately buffered or that a non-nucleophilic base is used to deprotonate the ammonium salt formed after deprotection. |
| Steric Hindrance | The conjugation site on either the VH032 linker or the target protein ligand may be sterically hindered, slowing down the reaction. Consider extending the reaction time or slightly increasing the temperature. |
Visualizing the Chemistry
Intended and Side Reactions in this compound Conjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Optimizing PROTAC Synthesis with VH032-C4-NH-Boc
Welcome to the technical support center for PROTAC synthesis utilizing the VH032-C4-NH-Boc intermediate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
A1: this compound is a key building block for creating PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises the VHL ligand (VH032) attached to a C4 linker, with the amine terminus protected by a tert-butyloxycarbonyl (Boc) group. This protecting group allows for controlled, sequential synthesis of the PROTAC molecule.[1]
Q2: What is the general strategy for synthesizing a PROTAC using this compound?
A2: The synthesis is a two-step process. First, the Boc protecting group is removed from the amine on the linker under acidic conditions, typically using trifluoroacetic acid (TFA). Second, the newly exposed free amine is coupled with the carboxylic acid of a "warhead" molecule (a ligand for your protein of interest) via an amide bond formation. This is typically achieved using a coupling reagent like HATU or HCTU in the presence of a non-nucleophilic base such as DIPEA.[2]
Q3: My PROTAC yield is consistently low. What are the common causes?
A3: Low yields in PROTAC synthesis can stem from several factors:
-
Inefficient Boc Deprotection: Incomplete removal of the Boc group will result in unreacted starting material.
-
Poor Amide Coupling Efficiency: This can be due to an inappropriate choice of coupling reagent, insufficient base, steric hindrance between the coupling partners, or the use of wet reagents and solvents.[2]
-
Difficult Purification: PROTACs are often large molecules with physicochemical properties that can make purification challenging, leading to product loss.[2]
-
Poor Solubility of Reactants: If the VH032 intermediate or the warhead is not fully dissolved, the reaction will be incomplete.[2]
Q4: How does the linker length and composition affect my PROTAC?
A4: The linker is a critical determinant of a PROTAC's efficacy. Its length and chemical makeup (e.g., PEG-based vs. alkyl chain) influence the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An improperly designed linker can lead to steric hindrance or an unproductive orientation, thereby reducing the efficiency of ubiquitination and subsequent degradation of the target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Failed or Incomplete Boc Deprotection | Insufficient acid or reaction time. | Ensure you are using a sufficient excess of TFA (e.g., 25-50% v/v in DCM). Extend the reaction time and monitor progress by LC-MS until no starting material is observed.[3] |
| Low Yield in Amide Coupling Step | Inefficient coupling reagent. | Use a more potent coupling reagent like HATU or HCTU, especially for sterically hindered substrates. Ensure the reagent is fresh and has been stored under anhydrous conditions.[2] |
| Inappropriate base or incorrect amount. | Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). Typically, 2-3 equivalents are used. Excess base can lead to side reactions.[2] | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved. Sonication or gentle heating may be necessary. Consider using a co-solvent system (e.g., DMF/DCM).[2] | |
| Steric hindrance. | If coupling a bulky warhead, consider extending the reaction time or increasing the temperature (e.g., to 40-50 °C).[2] | |
| Multiple Side Products Observed | Excess base in coupling reaction. | Reduce the amount of DIPEA to 2-3 equivalents. |
| Reaction with other functional groups. | If your warhead has other reactive functional groups, they may need to be protected prior to the coupling reaction. | |
| Difficulty in Product Purification | Product and byproducts have similar polarity. | Optimize the solvent system for flash column chromatography using a gradient elution. Consider reverse-phase chromatography (e.g., C18) if normal-phase silica gel is ineffective.[2] |
| Product tailing on silica gel. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.[2] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine ready for coupling.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per 100 mg of starting material) in a round-bottom flask.
-
Add TFA (25-50% of the total volume, e.g., 2.5-5 mL for 10 mL of DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by LC-MS to confirm the complete consumption of the starting material.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting crude amine salt can often be used in the next step without further purification.
Protocol 2: Amide Coupling of Deprotected VH032-C4-Amine with a Warhead-Carboxylic Acid
This protocol details the formation of the final PROTAC via amide bond formation.
Materials:
-
Crude VH032-C4-amine salt (from Protocol 1)
-
Warhead-carboxylic acid (1 equivalent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
Procedure:
-
Dissolve the warhead-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
In a separate vial, dissolve the crude VH032-C4-amine salt in a minimal amount of anhydrous DMF.
-
To the solution of the warhead, add the VH032-C4-amine solution, followed by HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes the reagents and yields for a multi-gram, column-free synthesis of VH032 amine hydrochloride, the precursor to this compound. This demonstrates a highly efficient synthesis that can be a basis for producing the starting material in large quantities.
| Step | Starting Material | Reagents and Solvents | Product | Yield |
| 1 | Boc-L-proline | HATU, DIPEA, DCM/DMF | Boc-L-leucyl-L-proline | Not reported |
| 2 | Boc-L-leucyl-L-proline | HCl/dioxane, DCM | L-leucyl-L-proline hydrochloride | Not reported |
| 3 | (4-(4-methylthiazol-5-yl)phenyl)methanamine | L-leucyl-L-proline hydrochloride, HATU, DIPEA, DCM/DMF | VH032 amine | 65% (overall) |
Data adapted from a multi-gram scale synthesis of VH032 amine hydrochloride. The overall yield is reported for the entire multi-step synthesis.[4]
Visualizations
Caption: A general workflow for the two-step synthesis of a PROTAC using this compound.
Caption: A decision tree for troubleshooting common causes of low yield in PROTAC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of VH032-C4-NH-Boc Synthesized PROTACs
Welcome to the technical support center for the purification of PROTACs synthesized using VH032-C4-NH-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful isolation of your target PROTAC molecules.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound synthesized PROTACs.
Problem 1: Low Yield of Purified PROTAC
Q: I am observing a very low yield after my purification process. What are the potential causes and how can I improve it?
A: Low recovery of your PROTAC can stem from several factors throughout the purification workflow. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Reaction:
-
Possible Cause: The coupling reaction between your target protein ligand and the this compound linker may not have gone to completion.
-
Troubleshooting Steps:
-
Analyze the crude reaction mixture (CRM) by LC-MS to assess the conversion rate.[1]
-
If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents, or coupling agents).
-
-
-
Suboptimal Purification Method:
-
Possible Cause: The chosen purification technique (e.g., flash chromatography or preparative HPLC) may not be suitable for your specific PROTAC, leading to product loss.
-
Troubleshooting Steps:
-
Flash Chromatography: Ensure the chosen stationary phase and solvent system provide good separation between your PROTAC and impurities. A poor choice can lead to co-elution or irreversible binding.
-
Preparative HPLC:
-
Verify that the column chemistry (e.g., C18) is appropriate for the hydrophobicity of your PROTAC.
-
Optimize the gradient elution to ensure the PROTAC elutes as a sharp peak and is well-separated from byproducts.[2]
-
Ensure the collected fractions correspond accurately to the product peak.
-
-
-
-
Product Precipitation:
-
Possible Cause: PROTACs can sometimes precipitate on the column, especially if the sample is too concentrated or the solvent composition is not optimal.
-
Troubleshooting Steps:
-
Dissolve the crude sample in a strong solvent like DMSO and filter it before injection.
-
Consider reducing the sample load on the column.
-
-
-
Product Degradation:
-
Possible Cause: The linker or other moieties in your PROTAC could be unstable under the purification conditions (e.g., acidic mobile phase in HPLC).
-
Troubleshooting Steps:
-
Assess the stability of your PROTAC in the mobile phase conditions before preparative purification.
-
If instability is observed, consider using a different mobile phase modifier or an alternative purification technique.
-
-
Problem 2: Poor Purity of the Final Product
Q: My purified PROTAC contains significant impurities. How can I improve the purity?
A: Achieving high purity is critical for downstream biological assays. Here are common reasons for low purity and how to address them:
-
Co-elution with Impurities:
-
Possible Cause: Byproducts from the synthesis, such as unreacted starting materials or side products, may have similar retention times to your PROTAC. A common impurity in syntheses involving pomalidomide-PEG linkers is a product of nucleophilic acyl substitution.[3]
-
Troubleshooting Steps:
-
Analytical HPLC: Develop a robust analytical HPLC method to achieve baseline separation of your PROTAC from all major impurities. This method can then be scaled up for preparative purification.
-
Gradient Optimization: For preparative HPLC, use a shallower gradient to improve the resolution between your product and closely eluting impurities.[4]
-
Alternative Chromatography: If co-elution persists, consider a different stationary phase (e.g., a phenyl-hexyl column instead of C18) or an orthogonal purification method like flash chromatography.
-
-
-
Peak Tailing in HPLC:
-
Possible Cause: Peak tailing can lead to the collection of impure fractions. This can be caused by interactions of basic functional groups in the PROTAC with acidic silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Use a mobile phase containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to suppress silanol interactions.
-
Column Choice: Employ an end-capped column to minimize the number of free silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
-
-
-
Contamination from Previous Runs:
-
Possible Cause: Carryover from previous purifications can contaminate your current sample.
-
Troubleshooting Steps:
-
Thoroughly wash the chromatography system and column between runs with a strong solvent.
-
Run a blank gradient to ensure the system is clean before injecting your sample.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for purifying a this compound synthesized PROTAC?
A1: A common and effective method is reverse-phase high-performance liquid chromatography (RP-HPLC). A typical starting point would be a C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid.[5] The crude reaction mixture is typically dissolved in a minimal amount of a strong solvent like DMSO, filtered, and then injected onto the column.
Q2: How do I prepare my crude PROTAC sample for HPLC purification?
A2:
-
After the reaction is complete, the reaction mixture may be concentrated to remove volatile solvents.
-
The crude product is then typically dissolved in a minimal volume of a strong, compatible solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[6]
Q3: What are typical yields and purities I can expect from preparative HPLC purification?
A3: The yield and purity of purified PROTACs can vary significantly depending on the efficiency of the synthesis and the optimization of the purification process. However, with a well-optimized preparative HPLC protocol, it is often possible to achieve high purity levels.
| Parameter | Typical Range | Notes |
| Purity | >95% | Purity is typically assessed by analytical UPLC-MS. |
| Yield | 10-50% | Yield is highly dependent on the reaction conversion and the number of purification steps. For multi-step syntheses, overall yields can be lower. |
Q4: When should I use flash chromatography instead of preparative HPLC?
A4: Flash chromatography can be a useful first-pass purification step for crude reaction mixtures, especially for larger scale syntheses. It is generally faster and less expensive than preparative HPLC. However, for achieving high purity (>95%), preparative HPLC is often required as a final polishing step due to its higher resolving power.
Q5: My purified PROTAC is an oil/gum. How can I obtain a solid powder?
A5: If your purified PROTAC is not a solid after solvent removal, lyophilization (freeze-drying) is a common method to obtain a stable, powdered product. The purified fractions from HPLC (typically in a water/acetonitrile mixture) can be pooled, the organic solvent removed under reduced pressure, and the remaining aqueous solution frozen and lyophilized.
Experimental Protocols
Preparative Reverse-Phase HPLC (RP-HPLC) Protocol
This protocol provides a general guideline for the purification of a this compound synthesized PROTAC. Optimization will be required based on the specific properties of your molecule.
-
Instrumentation: Preparative HPLC system with a UV detector and fraction collector.
-
Column: C18 stationary phase, typically 5-10 µm particle size. A common column dimension is 19 x 150 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO and filter through a 0.22 µm syringe filter.
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the filtered sample onto the column.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions corresponding to the main product peak.
-
Analyze the collected fractions by analytical UPLC-MS to confirm the identity and purity of the PROTAC.
-
Pool the pure fractions.
-
Remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified PROTAC as a powder.
-
Lyophilization Protocol
This protocol is for obtaining a solid powder from the purified PROTAC fractions.
-
Instrumentation: Freeze-dryer (lyophilizer).
-
Procedure:
-
Pool the pure, aqueous fractions of your PROTAC.
-
Freeze the sample completely. This can be done in the freeze-dryer's chamber or by using a freezer, dry ice/acetone bath, or liquid nitrogen. For larger volumes, freezing on a slant can increase the surface area for more efficient drying.[7]
-
Place the frozen sample in the freeze-dryer chamber.
-
Start the lyophilization cycle. This involves applying a high vacuum and controlling the shelf temperature to allow the frozen solvent to sublimate directly from solid to gas. A typical cycle involves a primary drying phase at a low temperature (e.g., -20°C to -40°C) followed by a secondary drying phase at a higher temperature (e.g., 0°C to 25°C) to remove residual bound water.[8]
-
Once the lyophilization is complete, the product should be a dry, fluffy powder.
-
Store the lyophilized PROTAC in a desiccator or under an inert atmosphere to prevent moisture absorption.
-
Visualizations
Caption: A general workflow for the purification of synthesized PROTACs.
Caption: A troubleshooting guide for low PROTAC purification yield.
References
- 1. Lyophilization and homogenization of biological samples improves reproducibility and reduces standard deviation in molecular biology techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. goldbio.com [goldbio.com]
Technical Support Center: Troubleshooting Low Cell Permeability of VH032-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cell permeability of VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my VH032-based PROTACs exhibit low cell permeability?
A1: VH032-based PROTACs, like many other PROTACs, often possess physicochemical properties that hinder their ability to efficiently cross cellular membranes. These properties typically include a high molecular weight (often exceeding 800 Da), a large polar surface area (PSA), and a significant number of hydrogen bond donors and acceptors.[1][2][3] These characteristics are outside the typical range of orally bioavailable small molecule drugs, as described by Lipinski's Rule of Five, leading to poor passive diffusion across the lipid bilayer of the cell membrane.[3]
Q2: What is the "hook effect" and how does it relate to PROTAC permeability?
A2: The "hook effect" describes a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. While not directly a measure of permeability, poor permeability can lead researchers to use higher concentrations of the PROTAC to achieve a cellular response, potentially leading to the hook effect and confounding experimental results.
Q3: How can I assess the cell permeability of my VH032-based PROTAC?
A3: Several in vitro assays can be employed to evaluate the cell permeability of your PROTACs. The most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][4][5] PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane, providing a measure of a compound's intrinsic permeability.[6] The Caco-2 assay utilizes a monolayer of human intestinal cells and provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[4][7] Additionally, measuring the intracellular concentration of the PROTAC using techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a direct measure of cell penetration.[8][9]
Q4: Can the linker connecting the VH032 ligand and the target protein binder influence cell permeability?
A4: Yes, the linker plays a crucial role in determining the overall physicochemical properties of the PROTAC and, consequently, its cell permeability.[3] Linker length, rigidity, and composition can significantly impact the PROTAC's ability to adopt conformations that are more favorable for membrane crossing.[10][11] For instance, linkers that promote intramolecular hydrogen bonding can effectively "shield" polar groups, reducing the polar surface area and enhancing permeability.[11] Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl-containing linkers has been shown to improve cellular permeability in some cases.
Troubleshooting Guides
Problem: My VH032-based PROTAC is potent in biochemical assays but shows weak or no activity in cell-based assays.
This is a common issue often attributed to poor cell permeability. The following steps can help you troubleshoot and address this problem.
Step 1: Confirm Target Engagement in Cells Before concluding that low permeability is the sole issue, it is essential to confirm that your PROTAC can engage its intended target protein and the VHL E3 ligase within the cellular environment.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays. These assays can verify target binding in intact cells.
Step 2: Assess Cell Permeability If target engagement is confirmed, the next step is to directly measure the permeability of your PROTAC.
-
Recommended Experiments:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.
-
Caco-2 Permeability Assay: To evaluate passive and active transport, as well as efflux.
-
Intracellular Concentration Measurement by LC-MS: To directly quantify the amount of PROTAC that enters the cells.
-
Step 3: Strategies to Improve Cell Permeability Based on the results from the permeability assays, you can employ several strategies to enhance the cell permeability of your VH032-based PROTAC.
-
Linker Optimization:
-
Vary Linker Length: Synthesize a series of PROTACs with different linker lengths. Shorter linkers can sometimes lead to more compact structures with improved permeability.
-
Increase Linker Rigidity: Replace flexible PEG linkers with more rigid moieties like alkyl chains or aromatic rings. This can reduce the conformational flexibility and favor a more permeable state.
-
Modify Linker Composition: Introduce atoms or groups that can form intramolecular hydrogen bonds, effectively reducing the molecule's polar surface area.
-
-
Amide-to-Ester Substitution:
-
Prodrug Approach:
-
Mask polar functional groups on the PROTAC with lipophilic moieties that can be cleaved by intracellular enzymes to release the active PROTAC. This can significantly enhance cell uptake.
-
Data Presentation: Impact of Structural Modifications on Permeability
The following tables summarize quantitative data on how specific structural modifications can impact the permeability of VH032-based PROTACs.
Table 1: Effect of Linker Composition on PAMPA Permeability
| PROTAC Compound | Linker Composition | PAMPA Pe (10-6 cm/s) | Reference |
| Compound A | 3-unit PEG | 0.2 | [1] |
| Compound B | Alkyl chain | 0.002 | [1][2] |
| Compound C | Phenyl ring | Improved permeability vs. PEG | [16] |
Table 2: Effect of Amide-to-Ester Substitution on PAMPA Permeability
| PROTAC Pair | Modification | PAMPA Pe (10-6 cm/s) | Fold Increase in Permeability | Reference |
| MZ1 (Amide) | - | ~0.03 | - | [12][13] |
| OMZ1 (Ester) | Amide to Ester | ~0.3 | 10 | [12][13] |
| ARV-771 (Amide) | - | ~0.2 | - | [12][13] |
| OARV-771 (Ester) | Amide to Ester | ~0.3 | 1.5 | [12][13] |
| AB2 (Amide) | - | ~0.08 | - | [12][13] |
| OAB2 (Ester) | Amide to Ester | ~0.6 | 7.5 | [12][13] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general procedure for assessing the passive permeability of VH032-based PROTACs.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS system
Procedure:
-
Prepare the Donor Plate: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare PROTAC Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 100 µM).
-
Assemble the PAMPA Sandwich: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the PBS in the acceptor plate.
-
Add PROTAC to Donor Plate: Add 150 µL of the PROTAC solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA]t / Ceq) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for assessing PROTAC permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare PROTAC Dosing Solution: Dilute the PROTAC stock solution in HBSS to the final desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the PROTAC dosing solution to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Perform the same procedure as above but add the PROTAC dosing solution to the basolateral chamber and sample from the apical chamber.
-
Analysis: Analyze the concentration of the PROTAC in the collected samples by LC-MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of PROTAC appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.[4]
Protocol 3: Intracellular Concentration Measurement by LC-MS
This protocol describes how to quantify the intracellular concentration of a VH032-based PROTAC.
Materials:
-
Cultured cells of interest
-
PROTAC stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetonitrile with an internal standard
-
LC-MS system
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the desired concentration of the PROTAC for a specific time (e.g., 2-4 hours).
-
Cell Harvesting: a. Remove the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC. b. Lyse the cells directly in the plate with lysis buffer. c. Scrape the cells and collect the lysate.
-
Protein Precipitation: a. Add three volumes of cold acetonitrile containing a suitable internal standard to the cell lysate. b. Vortex and incubate at -20°C for 30 minutes to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: a. Collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
-
Data Normalization: a. Determine the protein concentration of the cell lysate using a BCA or similar assay. b. Normalize the measured PROTAC concentration to the total protein amount to determine the intracellular concentration (e.g., in pmol/mg of protein).
Mandatory Visualizations
Caption: Mechanism of action of a VH032-based PROTAC.
Caption: Troubleshooting workflow for low cellular activity.
Caption: Experimental workflows for assessing permeability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. enamine.net [enamine.net]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In-vivo Stability of VH032-Based PROTACs
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the in vivo stability of VH032-based Proteolysis Targeting Chimeras (PROTACs). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and key experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of VH032-based PROTACs?
A1: The primary challenges stem from their inherent physicochemical properties. These molecules are often large, with a high molecular weight, and fall outside of traditional "rule of five" guidelines for oral bioavailability.[1] Key issues include poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance.[1][2]
Q2: How does the linker component of a VH032-based PROTAC influence its in vivo stability?
A2: The linker is a critical determinant of a PROTAC's overall stability and pharmacokinetic properties. Its length, composition, and rigidity can significantly impact metabolic stability.[3][4] Linkers are often susceptible to metabolism, and strategies such as incorporating more rigid structures or cyclic linkers can enhance stability.[3][4] Conversely, long, flexible linkers may be more prone to metabolic degradation.[3]
Q3: What are the common metabolic pathways responsible for the degradation of VH032-based PROTACs?
A3: Common metabolic pathways include oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, and hydrolysis of amide or ester bonds within the linker or ligands.[5] Specific metabolic soft spots in VH032-derived ligands have been identified, including aliphatic oxidation of the tBu group and the hydroxyproline (Hyp) ring, amide hydrolysis, and glucuronidation of the hydroxy group of Hyp.[5]
Q4: Can formulation strategies significantly improve the in vivo performance of VH032-based PROTACs?
A4: Yes, formulation strategies are crucial for enhancing the in vivo performance of PROTACs. Techniques such as creating amorphous solid dispersions (ASDs), using polymeric micelles, emulsions, and lipid-based nanoparticles can improve solubility and protect the PROTAC from premature degradation, thereby improving oral bioavailability and overall exposure.[2]
Q5: What is the "hook effect" and how does it relate to the in vivo efficacy of PROTACs?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This is because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the desired ternary complex. It is important to perform a full dose-response curve to identify the optimal concentration for degradation and to be mindful of this effect in in vivo studies.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during the in vivo evaluation of VH032-based PROTACs.
Problem 1: Low or No Target Degradation in Animal Models
| Possible Cause | Suggested Solution |
| Poor Pharmacokinetics (PK) | 1. Assess Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes (see Protocol 1). If stability is low, consider structural modifications to block metabolic hotspots (e.g., deuteration, fluorination).[3] 2. Improve Formulation: Enhance solubility and absorption using formulation strategies like amorphous solid dispersions or lipid-based formulations.[2] 3. Optimize Dosing Route and Schedule: Based on PK data, consider alternative dosing routes (e.g., intravenous vs. oral) and adjust the dosing frequency to maintain therapeutic concentrations.[6] |
| Insufficient Tissue/Tumor Exposure | 1. Analyze Drug Distribution: Conduct tissue distribution studies to determine if the PROTAC is reaching the target tissue. 2. Enhance Permeability: If permeability is low, consider linker modifications or prodrug approaches to improve cell penetration.[1] |
| "Hook Effect" | 1. Perform Dose-Response Study: Conduct a dose-escalation study in your animal model to identify the optimal dose for target degradation and rule out the hook effect at higher concentrations.[6] |
| In Vitro vs. In Vivo Discrepancy | 1. Re-validate in vitro Potency: Confirm the degradation activity in relevant cell lines before proceeding with further in vivo experiments.[6] 2. Consider Species Differences: Metabolic enzymes can vary between species. If using animal models, assess metabolic stability in the corresponding species' liver microsomes. |
Problem 2: Observed In Vivo Toxicity
| Possible Cause | Suggested Solution |
| Formulation-Related Toxicity | 1. Include Vehicle Control: Always use a vehicle-only control group to assess the toxicity of the formulation components.[6] 2. Test Alternative Formulations: Explore different, well-tolerated formulation vehicles. |
| Off-Target Effects | 1. Profiling against other E3 Ligases: Assess the selectivity of your PROTAC against a panel of E3 ligases. 2. Linker and Warhead Optimization: Modify the linker or the target-binding warhead to improve selectivity and reduce off-target engagement. |
| On-Target Toxicity | 1. Modulate Dosing: Adjust the dose and schedule to minimize toxicity while maintaining efficacy. 2. Tissue-Targeted Delivery: Explore strategies for targeted delivery to the desired tissue to reduce systemic exposure. |
Data Presentation
Table 1: Illustrative In Vitro Stability Data for VH032-Based PROTACs
Disclaimer: The following data is for illustrative purposes to demonstrate a structured format for presenting stability data. Actual values will vary depending on the specific PROTAC molecule and experimental conditions.
| PROTAC ID | Linker Composition | Half-life (t1/2) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| VH032-PROTAC-A | PEG-4 | 15 | 46.2 |
| VH032-PROTAC-B | Alkyl-C8 | 45 | 15.4 |
| VH032-PROTAC-C | Piperazine-based | 90 | 7.7 |
| VH032-PROTAC-D | PEG-4 with Deuteration | 35 | 19.8 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a VH032-based PROTAC upon incubation with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance like Verapamil)
-
Negative control (e.g., a compound with known low clearance like Warfarin)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Protocol 2: General Protocol for an In Vivo Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of a VH032-based PROTAC in an animal model.
Materials:
-
Test PROTAC compound formulated in a suitable vehicle
-
Animal model (e.g., mice or rats)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for a sufficient period before the study.
-
Administer the PROTAC formulation to the animals via the chosen route (e.g., oral gavage or intravenous injection) at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Extract the PROTAC from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Use pharmacokinetic software to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (if both intravenous and oral data are available)
-
-
Mandatory Visualizations
Caption: Mechanism of action of a VH032-based PROTAC.
Caption: Troubleshooting workflow for low in vivo activity.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Oral Bioavailability of VH032 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding strategies to improve the oral bioavailability of VH032-based and other PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with VH032 PROTACs?
A1: The primary challenges stem from the inherent physicochemical properties of PROTACs, which typically fall "beyond the Rule of Five" (bRo5).[1][2] These molecules are characterized by:
-
High Molecular Weight (MW): Generally between 700 and 1200 Da.[3]
-
Poor Aqueous Solubility: Often due to their hydrophobic structure.[4][5]
-
Low Cellular Permeability: Resulting from a large polar surface area (TPSA), and numerous hydrogen bond donors and rotatable bonds.[1][2]
-
Metabolic Instability: Susceptibility to first-pass metabolism in the gut and liver.[1]
These factors collectively contribute to poor absorption from the gastrointestinal tract, limiting oral bioavailability.[1][6]
Q2: How does the choice of E3 ligase ligand affect the oral bioavailability of a PROTAC?
A2: The E3 ligase ligand significantly influences a PROTAC's physicochemical properties. Ligands for Cereblon (CRBN) are generally smaller and more "drug-like" than ligands for von Hippel-Lindau (VHL), such as VH032.[1] Consequently, PROTACs that recruit CRBN often show more favorable oral absorption profiles.[1] However, optimization of VHL-based PROTACs, including those using VH032, is an active area of research to improve their drug-like properties.[7]
Q3: What role does the linker play in determining oral bioavailability?
A3: The linker is a critical and highly flexible component for optimizing a PROTAC's properties.[3] Strategies involving linker modification include:
-
Improving Permeability: Replacing flexible PEG linkers with more rigid structures, like a 1,4-disubstituted phenyl ring, can enhance cellular permeability.[3]
-
Increasing Solubility: Inserting basic nitrogen atoms into the linker can improve solubility.[3]
-
Enhancing Metabolic Stability: Using cyclic linkers, or altering the linker's length and attachment points can protect against first-pass metabolism.[2][3]
-
Promoting Favorable Conformation: A well-designed linker can encourage the formation of intramolecular hydrogen bonds, which mask polar groups and reduce the molecule's effective size, turning a "strip-type" molecule into a more permeable "ball" form.[2][3]
Q4: Are there formulation strategies that can overcome the inherent poor solubility of PROTACs?
A4: Yes, advanced formulation is a key strategy. Since PROTACs often have very low aqueous solubility, dissolving them in the gastrointestinal tract is a major hurdle.[8] Effective approaches include:
-
Amorphous Solid Dispersions (ASDs): Embedding the PROTAC in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and lead to a supersaturated state in the gut.[5][9]
-
Lipid-Based Formulations: Systems like self-nano emulsifying preconcentrates, emulsions, and lipid nanoparticles can improve solubility and permeability.[4][10]
-
Prodrugs: Modifying the PROTAC with a lipophilic group that is cleaved in vivo can improve its absorption characteristics, though this may further increase molecular weight.[3][11]
Q5: Can dosing conditions, such as taking the PROTAC with food, make a difference?
A5: Yes, administering PROTACs with food can improve their oral absorption.[2][3] Research has shown that the solubility of many PROTACs increases significantly in biorelevant media that simulate fed-state intestinal fluid (FeSSIF) compared to fasted-state fluid (FaSSIF).[8][12] This suggests that co-administration with food could lead to better drug exposure. Clinical trials for some PROTACs, like ARV-110 and ARV-471, have specified administration with food.[3][12]
Troubleshooting Guide
This guide addresses common issues encountered during the development of orally bioavailable VH032 PROTACs.
Issue 1: Low Permeability in Cellular Assays (e.g., Caco-2)
-
Symptoms: High efflux ratio, low apparent permeability coefficient (Papp).
-
Possible Causes & Solutions:
-
High Polarity and Size: The PROTAC's structure may be too large and polar.
-
Solution: Attempt to induce a more compact conformation by designing linkers that promote intramolecular hydrogen bonds. This can shield polar surfaces and reduce the effective size of the molecule.[3]
-
-
Efflux Transporter Substrate: The PROTAC may be actively pumped out of cells by transporters like P-glycoprotein (P-gp).
-
Solution: Conduct Caco-2 assays with known efflux transporter inhibitors to confirm. If confirmed, modify the PROTAC structure to reduce its affinity for the transporter.[1]
-
-
Linker Composition: Flexible, polar linkers (e.g., long PEG chains) can hinder permeability.
-
Issue 2: Poor Solubility in Aqueous Buffers
-
Symptoms: Compound precipitates out of solution during in vitro assays; low dissolution rate.
-
Possible Causes & Solutions:
-
High Lipophilicity & Crystalline Structure: The PROTAC is too "greasy" to dissolve in water.
-
Solution 1 (Medicinal Chemistry): Introduce ionizable groups (e.g., basic nitrogen) into the linker or other non-critical parts of the molecule.[3]
-
Solution 2 (Formulation): Develop an enabling formulation. Amorphous solid dispersions (ASDs) are a highly effective method to improve the dissolution of poorly soluble compounds.[5] Lipid-based formulations are another strong option.[10]
-
-
Issue 3: Low Oral Exposure (AUC) Despite Reasonable Permeability and Solubility
-
Symptoms: Low plasma concentration and short half-life after oral dosing compared to intravenous (IV) dosing.
-
Possible Causes & Solutions:
-
High First-Pass Metabolism: The PROTAC is rapidly metabolized by enzymes in the gut wall or liver.
-
Solution: Conduct in vitro metabolism studies with liver microsomes or hepatocytes to identify metabolic "hotspots." Modify these positions on the PROTAC—often on the linker—to block metabolism. Deuteration or substitution with fluorine are common strategies.[1]
-
-
Poor In Vivo Dissolution: In vitro solubility may not reflect the complex environment of the GI tract.
-
Solution: Test solubility in biorelevant media (FaSSIF, FeSSIF). Consider administering the compound with food to improve in vivo solubility and absorption.[8]
-
-
Data Presentation
Table 1: Permeability of Selected VH032-Based PROTACs
This table summarizes permeability data from a Parallel Artificial Membrane Permeability Assay (PAMPA), highlighting how structural modifications affect permeability. A higher Pe value indicates better permeability.
| Compound ID | Linker Type/Key Feature | Molecular Weight (Da) | Permeability (Pe) (x 10⁻⁶ cm/s) | Reference |
| MZ Series 7 | Short, rigid linker | ~900 | 0.6 | [13] |
| MZ Series 9 | Longer, more flexible linker | ~1000 | 0.006 | [13] |
| AT Series 15 | 1-unit PEG linker | ~950 | 0.005 | [13][14] |
| AT Series 17 | Alkyl linker (no HBAs) | ~900 | 0.002 | [13][14] |
| Model Cmpd 4 | Phenylacetamide on VH032 | < 500 | 8.6 | [13][14] |
Data adapted from studies on VH032-based PROTACs to illustrate structure-permeability relationships.[13][14]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of a PROTAC in a high-throughput, cell-free manner.
-
Methodology:
-
Prepare Donor Plate: Dissolve the PROTAC compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor microplate with buffer.
-
Coat Filter Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Assemble Sandwich: Place the filter plate onto the acceptor plate. Add the PROTAC solution from the donor plate into the wells of the filter plate.
-
Incubation: Cover the assembly and incubate at room temperature for 4-16 hours.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated using established equations that account for volume, surface area, and incubation time.
-
Protocol 2: Solubility Assessment in Biorelevant Media
-
Objective: To determine the solubility of a PROTAC in fluids that mimic the fed and fasted states of the human intestine.
-
Methodology:
-
Prepare Media: Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) according to standard recipes (containing bile salts, lecithin, etc.).
-
Add Compound: Add an excess amount of the solid PROTAC compound to vials containing each medium.
-
Equilibration: Shake the vials at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Dilute the supernatant and analyze the concentration of the dissolved PROTAC using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Analysis: Compare the solubility values in FaSSIF and FeSSIF to standard buffer (PBS) to assess the potential for a food effect on absorption.
-
Visualizations
Caption: Mechanism of Action for a VH032-based PROTAC.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Monitoring Boc Deprotection of a Key PROTAC Intermediate: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the efficient and accurate monitoring of reaction progress is paramount. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for analyzing the deprotection of VH032-C4-NH-Boc, a critical intermediate for constructing von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily block amine functionalities. Its removal, or deprotection, is a crucial step in the synthesis of more complex molecules like PROTACs. This compound is a key building block, incorporating the VHL ligand with a linker terminating in a Boc-protected amine. The deprotection of this amine is necessary to couple the VHL ligand-linker moiety with a target protein ligand. LC-MS is an indispensable tool for monitoring this transformation, allowing for the simultaneous separation and identification of the starting material, product, and any potential side products.
Comparative Analysis of Analytical Methods
While LC-MS is the gold standard for this type of analysis, other methods can also be employed, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and specificity; provides molecular weight information for unambiguous identification of starting material, product, and byproducts. | Higher cost and complexity of instrumentation. |
| HPLC-UV | Separation by high-performance liquid chromatography with detection by UV absorbance. | Widely available, robust, and cost-effective. | Lower specificity than MS; relies on the presence of a chromophore in the analytes; may not distinguish between compounds with similar retention times and UV spectra. |
| TLC | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative monitoring. | Low resolution and sensitivity; not quantitative. |
| NMR | Nuclear Magnetic Resonance spectroscopy. | Provides detailed structural information. | Low sensitivity, requires higher sample concentrations, and is a low-throughput technique not ideal for rapid reaction monitoring. |
Experimental Protocol: LC-MS Analysis of this compound Deprotection
This section outlines a typical LC-MS protocol for monitoring the acidic deprotection of this compound to yield VH032-C4-NH2.
Deprotection Reaction:
A solution of this compound in a suitable organic solvent (e.g., dichloromethane) is treated with an acid such as trifluoroacetic acid (TFA). The reaction progress is monitored by taking aliquots at specific time intervals.
LC-MS Parameters:
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Ions | This compound: [M+H]⁺ = 644.35 m/zVH032-C4-NH2: [M+H]⁺ = 544.30 m/z |
| Data Analysis | Extracted Ion Chromatograms (EICs) for the masses of the starting material and product are used to determine the relative peak areas and monitor the reaction progress. |
Sample Preparation:
Reaction aliquots are quenched with a suitable base (e.g., a saturated solution of sodium bicarbonate) and diluted with the initial mobile phase composition before injection into the LC-MS system.
Data Presentation
The progress of the deprotection reaction can be effectively visualized by plotting the relative abundance of the starting material and the product over time, as determined by the peak areas from the LC-MS analysis.
| Time (minutes) | This compound Peak Area (%) | VH032-C4-NH2 Peak Area (%) |
| 0 | 100 | 0 |
| 15 | 45 | 55 |
| 30 | 10 | 90 |
| 60 | <1 | >99 |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical comparison of analytical methods.
A Comparative Guide to VH032 PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VH032-based Proteolysis Targeting Chimeras (PROTACs) and their efficacy in targeted protein degradation. This document outlines the underlying signaling pathways, detailed experimental protocols for Western blot analysis, and comparative data to assist in the selection and application of these powerful research tools.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ligase, a key component in many successful PROTACs.[1][2]
The Mechanism of VH032 PROTACs
VH032-based PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[3] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4]
Comparative Performance of VH032-Based PROTACs
The efficacy of a PROTAC is often measured by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While specific values can vary between cell lines and experimental conditions, the following table provides an illustrative comparison of hypothetical VH032-based PROTACs targeting the Bromodomain-containing protein 4 (BRD4).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Notes |
| MZ1 | BRD2, BRD3, BRD4 | HeLa | <100 | >90 | A well-characterized BET degrader utilizing VH032.[5] |
| Hypothetical A | BRD4 | THP-1 | 50 | 95 | Optimized linker length for improved ternary complex formation. |
| Hypothetical B | BRD4 | 293T | 150 | 85 | Different linker chemistry affecting cell permeability. |
| ARV-771 | BET proteins | LNCaP | <5 | >95 | A potent VHL-based BET degrader, demonstrating high efficiency. |
| AT1 | BET proteins | - | - | - | Exhibited lower binding affinity for VHL and less stable ternary complexes compared to other PROTACs.[6] |
Note: The data for Hypothetical A and B are for illustrative purposes. ARV-771 is included as a potent comparator. Actual performance may vary.
Experimental Protocol: Western Blot Analysis of Protein Degradation
Western blot analysis is a fundamental technique to quantify the degradation of a target protein following PROTAC treatment. The following is a generalized protocol.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cancer cell line known to express the target protein (e.g., THP-1, MDA-MB-231, or HeLa for BRD4).[3]
-
Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach a suitable confluency (typically 70-80%).
-
PROTAC Treatment: Treat the cells with varying concentrations of the VH032 PROTAC. Include a vehicle control (e.g., DMSO) and potentially a negative control, such as a non-degrading inhibitor of the target protein.[3] Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation.
Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[3][7]
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[7]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[3]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.[3][7]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[3][7]
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.[7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[3]
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Conclusion
VH032-based PROTACs represent a powerful modality for inducing the degradation of specific proteins of interest. The selection of an appropriate PROTAC depends on factors such as the target protein, the cell line being used, and the desired degradation efficiency. Western blot analysis remains a crucial and widely used method for quantifying the effects of these molecules. By following standardized protocols and carefully analyzing the data, researchers can effectively compare the performance of different VH032 PROTACs and advance their research in targeted protein degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The PROTAC Efficacy Face-Off: A Comparative Guide to VH032-C4-NH-Boc and Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two pivotal E3 ligase recruiters in the realm of targeted protein degradation.
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins. The efficacy of a PROTAC hinges on its ability to form a stable ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted degradation. The choice of the E3 ligase ligand is a critical determinant of a PROTAC's success. This guide provides an in-depth, objective comparison of PROTACs employing VHL (von Hippel-Lindau) E3 ligase ligands, specifically those derived from the VH032 scaffold, against those utilizing well-established cereblon (CRBN) ligands like pomalidomide and thalidomide.
At a Glance: Key Performance Differences
The decision to recruit VHL or CRBN is multifaceted, influenced by the target protein's characteristics, the cellular context, and the desired pharmacokinetic properties of the final PROTAC molecule. While both VHL and CRBN have been successfully exploited to create potent degraders, they exhibit distinct profiles in terms of binding affinity, degradation kinetics, and potential for cooperativity in ternary complex formation.
Mechanism of Action: A Shared Path to Degradation
Both VH032-based and cereblon-based PROTACs operate on the same fundamental principle: inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.
Comparative Guide to Ternary Complex Formation Assays for VH032-Based PROTACs
This guide provides a comprehensive comparison of current biophysical and cellular assays used to characterize the formation of ternary complexes induced by Proteolysis Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the PROTAC, and the E3 ligase, is a critical initial step for successful protein degradation.[1] This document is intended for researchers, scientists, and drug development professionals seeking to select and implement appropriate assays for their PROTAC discovery and optimization programs.
Comparison of Key Assay Technologies
The selection of an assay for studying ternary complex formation depends on various factors, including the desired output (thermodynamics, kinetics, or in-cell validation), throughput requirements, and available resources. The table below summarizes and compares the most widely used techniques.
| Assay Technology | Principle | Data Output | Throughput | Protein/Compound Requirement | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Immobilized protein binding to an analyte in solution causes a change in refractive index. | Kinetics (kon, koff), Affinity (KD), Cooperativity (α) | Medium | Low-Medium | Real-time, label-free kinetic data; high sensitivity.[2][3] | Requires protein immobilization which can affect activity; potential for mass transport artifacts.[4] |
| Biolayer Interferometry (BLI) | Change in the interference pattern of white light reflected from a biosensor tip upon molecule binding. | Kinetics (kon, koff), Affinity (KD) | High | Low-Medium | Real-time, label-free; higher throughput than SPR.[5] | Lower sensitivity than SPR; may not be suitable for weak binary interactions.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Thermodynamics (ΔH, ΔS, KD), Stoichiometry (n), Cooperativity (α) | Low | High | Gold standard for thermodynamics; label-free, in-solution measurement.[6][7] | Low throughput; requires large amounts of pure protein and compound; solubility can be limiting.[5] |
| Time-Resolved FRET (TR-FRET) | Energy transfer between a donor (e.g., Terbium) and acceptor fluorophore when in close proximity. | Endpoint or kinetic binding data (potency) | High | Low | Homogeneous assay, high throughput, sensitive.[8][9] | Requires labeled proteins/probes; potential for assay interference.[9] |
| Fluorescence Polarization (FP) | Change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule. | Affinity (KD), IC50 | High | Low | Homogeneous, in-solution assay; widely used for binary interactions.[7] | Requires fluorescently labeled probe; can be challenging for ternary complex analysis.[7] |
| AlphaScreen/AlphaLISA | Proximity-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a light signal. | Endpoint binding data (potency) | High | Low | Highly sensitive, homogeneous assay.[6][7] | Prone to interference; provides relative, not absolute, binding parameters. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a HaloTag® acceptor. | Real-time or endpoint ternary complex formation in live cells. | High | N/A (Cell-based) | Measures ternary complex formation in a physiological, live-cell context.[1][10] | Requires genetic engineering of cells (tagging proteins).[5] |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to detect interacting partners. | Qualitative or semi-quantitative assessment of complex formation in cells. | Low | N/A (Cell-based) | Detects interactions in a native cellular environment.[7] | Generally not quantitative; can have high background. |
Quantitative Data for VH032-Based PROTACs
The following table presents a summary of quantitative data for the well-characterized VH032-based PROTAC, MZ1, which targets BET bromodomains (specifically BRD4) for VHL-mediated degradation. These values illustrate the type of data generated by different biophysical assays.
| Assay | Complex | Parameter | Value | Reference |
| SPR | MZ1 : VHL | KD | 29 nM | [2][5] |
| MZ1 : BRD4BD2 | KD | 1 nM | [2][5] | |
| VHL:MZ1:BRD4BD2 (Ternary) | KD | ~1.5 nM | [3] | |
| VHL:MZ1:BRD4BD2 (Ternary) | Cooperativity (α) | ~19 | [3] | |
| ITC | MZ1 : VHL | KD | 66 nM | [2][5] |
| MZ1 : BRD4BD2 | KD | 4 nM | [2][5] | |
| VCB:MZ1:BRD4BD2 (Ternary) | Gibbs Free Energy (ΔG) | -12.5 kcal/mol | [7] | |
| VCB:MZ1:BRD4BD2 (Ternary) | Cooperativity (α) | >60 | [7] | |
| TR-FRET | BODIPY FL VH032 : VCB | Kd | 3.01 nM | [4][8] |
| FP | BODIPY FL VH032 : VCB | Kd | 100.8 nM | [9] |
Note: VCB refers to the complex of VHL with Elongin C and Elongin B, which is often used for in vitro assays.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Action for a VH032-based PROTAC.
Caption: General workflow for an SPR-based ternary complex assay.
Caption: Logical guide for selecting a ternary complex assay.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for three key assays based on published methods.[5][11][12]
Surface Plasmon Resonance (SPR) Protocol
This protocol is adapted for measuring the binding of a VH032-based PROTAC and a target protein to an immobilized VHL complex.
-
Protein Preparation:
-
Express and purify the VHL-ElonginC-ElonginB (VCB) complex, with one subunit (e.g., ElonginC) containing a biotin tag for immobilization.
-
Express and purify the target Protein of Interest (POI).
-
Ensure all proteins are in a suitable, degassed SPR running buffer (e.g., PBS, 0.05% Tween-20, 1% DMSO).
-
-
Immobilization:
-
Equilibrate a streptavidin (SA) sensor chip with running buffer.
-
Inject the biotinylated VCB complex over one flow cell until the desired immobilization level is reached (e.g., ~100-200 RU).[11]
-
Use an adjacent flow cell as a reference, either leaving it blank or immobilizing a control protein.
-
-
Binary Interaction Analysis (PROTAC:VHL):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the VCB and reference flow cells, from lowest to highest concentration.
-
Include buffer-only (blank) injections for double referencing.
-
Perform a regeneration step between injections if necessary, using a mild solution (e.g., low pH glycine).
-
-
Ternary Complex Analysis (VHL:PROTAC:POI):
-
Prepare a constant, near-saturating concentration of the PROTAC in running buffer.
-
Create a serial dilution of the POI.
-
Pre-incubate each POI dilution with the constant PROTAC concentration for a sufficient time to reach equilibrium.
-
Inject the pre-incubated PROTAC-POI solutions over the VCB and reference flow cells.
-
As a negative control, inject the POI dilution series alone to check for non-specific binding to the VCB surface.[11]
-
-
Data Analysis:
-
Subtract the reference flow cell and blank injection data from the active flow cell sensorgrams.
-
Fit the processed data to an appropriate binding model (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to determine KD, kon, and koff.
-
Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to VHL) divided by the ternary KD (POI binding to the PROTAC:VHL complex).
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps to determine the thermodynamics of ternary complex formation.
-
Reagent Preparation:
-
Dialyze all proteins (VCB complex and POI) extensively into the same ITC buffer (e.g., HEPES-buffered saline with 2% DMSO).
-
Prepare the PROTAC from a concentrated DMSO stock, ensuring the final DMSO concentration is matched in all solutions (cell and syringe).
-
-
Experiment Setup (Four Titrations Recommended):
-
Titration 1 (PROTAC into VCB): Fill the ITC cell with VCB protein and the syringe with PROTAC to measure the binary interaction.
-
Titration 2 (PROTAC into Buffer): Fill the cell with buffer and the syringe with PROTAC to measure the heat of dilution.
-
Titration 3 (VCB:PROTAC complex into POI): Pre-form the binary VCB:PROTAC complex by mixing VCB and a slight excess of PROTAC. Fill the cell with the POI and the syringe with the pre-formed binary complex.
-
Titration 4 (PROTAC into POI): Fill the cell with POI and the syringe with PROTAC to measure the other binary interaction.
-
-
ITC Run:
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.4 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each).[11]
-
-
Data Analysis:
-
Integrate the raw power peaks to get the heat change per injection.
-
Subtract the heat of dilution (Titration 2) from the binding experiments.
-
Fit the resulting isotherms to a suitable binding model (e.g., one-site binding) to extract KD, ΔH, and stoichiometry (n).
-
Use a global analysis of all titrations to solve for the cooperativity of the ternary complex.[6]
-
NanoBRET™ Cellular Ternary Complex Assay Protocol
This protocol describes a live-cell assay to monitor PROTAC-induced proximity between VHL and a target protein.[1][12]
-
Cell Line Preparation:
-
Genetically engineer cells (e.g., HEK293) to express the POI fused to a NanoLuc® luciferase tag (the energy donor).
-
Transiently or stably transfect these cells to express the E3 ligase component (VHL) fused to a HaloTag® (the energy acceptor).
-
-
Assay Plating:
-
Plate the engineered cells in a white, 96- or 384-well assay plate.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to all wells and incubate as required for it to enter the cells and bind to the HaloTag®-VHL.
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Prepare serial dilutions of the VH032-based PROTAC and add them to the wells. Include DMSO-only wells as a negative control.
-
-
Data Acquisition (Real-time or Endpoint):
-
Endpoint: Incubate the plate for a set time (e.g., 2 hours) after adding the PROTAC.
-
Kinetic: Begin reading immediately after PROTAC addition and continue for the desired duration.
-
Measure the luminescence signal at two wavelengths: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Plot the NanoBRET™ ratio against the PROTAC concentration.
-
A bell-shaped curve is typically observed, where the signal increases with ternary complex formation and then decreases at high concentrations due to the "hook effect" (formation of unproductive binary complexes).[13] The peak of this curve reflects the maximum ternary complex population.
-
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. Ternary complex formation - Profacgen [profacgen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ternary Complex Formation [promega.com]
- 11. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. diva-portal.org [diva-portal.org]
Assessing VHL Engagement of VH032-C4-NH-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTACs (Proteolysis Targeting Chimeras) utilizing the VH032-C4-NH-Boc E3 ligase ligand for von Hippel-Lindau (VHL) engagement. The performance of these PROTACs is evaluated against notable VHL-based and Cereblon-based alternatives, supported by experimental data and detailed protocols for key assays.
Comparative Performance Analysis
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and an E3 ligase, leading to the formation of a ternary complex and subsequent degradation of the target. Here, we compare a representative PROTAC derived from this compound with other well-characterized PROTACs.
| PROTAC | E3 Ligase Ligand | Target Protein Ligand | E3 Ligase Binding Affinity (Kd) | Target Protein Binding Affinity (Kd) | Cellular Degradation (DC50) | Maximum Degradation (Dmax) |
| VH032-based PROTAC (e.g., MZ1) | VH032 | JQ1 (BET inhibitor) | 66 nM (to VCB complex)[1] | 15 nM (to BRD4BD2)[1] | 2-20 nM (for BRD4)[1] | >90% |
| VH032-based PROTAC (e.g., ARV-771) | VH032 derivative | JQ1 derivative | Not explicitly stated | Comparable to JQ1 | <1 nM (for BRD2/3/4) | >90% |
| Alternative VHL-based PROTAC (AT1) | VH032 derivative | JQ1 derivative | 330 nM (to VCB complex)[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Cereblon-based PROTAC (dBET1) | Pomalidomide | JQ1 | ~1 µM (to CRBN)[3][4] | 26 nM (to BRD4)[3] | 430 nM (for BRD4)[5][6] | >90% |
Note: this compound is a chemical intermediate used in the synthesis of VHL-recruiting PROTACs. The data for "VH032-based PROTAC" is represented by well-characterized PROTACs like MZ1, which are synthesized using derivatives of VH032. The binding affinity of the parent VHL ligand, VH032, to the VHL E3 ligase is 185 nM.[7]
Signaling Pathways and Mechanisms
VHL-Mediated Protein Degradation
The VHL E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system.[8][9] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its ubiquitination and subsequent degradation by the proteasome.[10][11][12] PROTACs leverage this natural process by inducing the proximity of a target protein to the VHL E3 ligase complex, leading to the target's ubiquitination and degradation.[8][11][12]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Immune regulation by protein ubiquitination: roles of the E3 ligases VHL and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E3 ubiquitin ligase von Hippel-Lindau (VHL) protein promotes Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Ubiquitination Assays for VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. For PROTACs that utilize the von Hippel-Lindau (VHL) E3 ligase ligand, such as VH032, confirming their mechanism of action is a critical step in development. This involves demonstrating the PROTAC's ability to induce the ubiquitination of the target protein. This guide provides a comparative overview of common in vitro ubiquitination assays, complete with experimental protocols and data presentation, to aid researchers in selecting the most appropriate method for their VH032-based PROTACs.
Mechanism of Action: VH032-Based PROTACs
VH032-based PROTACs are heterobifunctional molecules designed to bring a target protein in close proximity to the VHL E3 ubiquitin ligase complex.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] Verifying this initial ubiquitination step in a cell-free environment is a key indicator of a PROTAC's intrinsic activity.
Caption: Mechanism of VH032-based PROTAC-mediated protein degradation.
Comparison of In Vitro Ubiquitination Assay Formats
Several in vitro methods can be employed to detect the ubiquitination of a target protein mediated by a VH032-based PROTAC. The choice of assay depends on factors such as the required throughput, sensitivity, and the specific questions being addressed.
| Assay Format | Principle | Pros | Cons | Throughput |
| Western Blot | Size-based separation of proteins followed by immunodetection. Ubiquitination is observed as a high-molecular-weight smear or ladder of the target protein.[2] | - Direct visualization of ubiquitination- Widely accessible- Can provide information on the extent of polyubiquitination | - Low throughput- Semi-quantitative- Requires specific antibodies for the target protein | Low |
| ELISA-based | A quantitative immunoassay to detect ubiquitinated proteins.[] A capture antibody binds the target protein, and a detection antibody recognizes ubiquitin. | - Quantitative- Higher throughput than Western Blot- Amenable to automation | - Can be less sensitive than other methods- Potential for antibody cross-reactivity | Medium |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ubiquitin as it is transferred to the larger target protein, causing it to tumble slower.[4][5] | - Homogeneous (no-wash) assay- Real-time monitoring of ubiquitination kinetics- High throughput | - Requires fluorescently labeled ubiquitin- Can be sensitive to buffer components | High |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay where energy transfer occurs between a donor fluorophore on one component (e.g., target protein) and an acceptor on another (e.g., ubiquitin) when they are brought together by the PROTAC.[6][7][] | - Homogeneous (no-wash) assay- High sensitivity and low background- Quantitative | - Requires labeled components (antibodies or proteins)- Can be complex to set up | High |
Detailed Experimental Protocol: Western Blot-Based In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing the in vitro ubiquitination of a target protein mediated by a VH032-based PROTAC. Optimization of component concentrations and incubation times may be necessary for specific target proteins and PROTACs.
Caption: Experimental workflow for in vitro ubiquitination assay.
Materials and Reagents:
-
Enzymes and Substrates:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human ubiquitin
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex[1]
-
Recombinant target protein of interest
-
-
PROTAC:
-
VH032-based PROTAC of interest
-
-
Buffers and Solutions:
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
ATP solution (100 mM)
-
SDS-PAGE loading buffer
-
Tris-buffered saline with Tween-20 (TBST) for washing
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
-
Antibodies:
-
Primary antibody specific to the target protein
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
-
Other:
-
Polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Chemiluminescent substrate
-
Experimental Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.2-1 µM), and ubiquitin (e.g., 5-10 µM).
-
In individual tubes, add the VBC complex (e.g., 0.1-0.5 µM) and the target protein (e.g., 0.2-1 µM).
-
Add the VH032-based PROTAC at various concentrations (e.g., 0.1, 1, 10 µM). Include a no-PROTAC control.
-
Add the master mix to each reaction tube.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM. The final reaction volume is typically 20-30 µL.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reactions by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the reaction products by SDS-PAGE using an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system. A high-molecular-weight smear or ladder above the unmodified target protein band indicates successful ubiquitination.
-
Data Presentation and Interpretation
The results of the in vitro ubiquitination assays can be presented in a table for easy comparison of different PROTACs or concentrations.
Table 1: Comparison of In Vitro Ubiquitination of Target Protein X by Different VH032-Based PROTACs
| PROTAC | Concentration (µM) | Ubiquitination Level (Relative Densitometry) | Assay Method |
| PROTAC A | 1 | +++ | Western Blot |
| 10 | +++++ | Western Blot | |
| PROTAC B | 1 | + | Western Blot |
| 10 | ++ | Western Blot | |
| Control (No PROTAC) | - | - | Western Blot |
| PROTAC A | 1 | 2.5-fold increase | ELISA |
| PROTAC B | 1 | 1.2-fold increase | ELISA |
Relative densitometry is a semi-quantitative measure of the intensity of the ubiquitinated protein smear from Western blot analysis, normalized to the unmodified protein band and compared to the no-PROTAC control.
Conclusion
In vitro ubiquitination assays are indispensable tools for the characterization of VH032-based PROTACs. They provide direct evidence of the PROTAC's ability to induce the ubiquitination of the target protein, a crucial first step in its mechanism of action. By understanding the principles, advantages, and limitations of different assay formats, researchers can select the most suitable method to generate robust and reliable data, thereby accelerating the development of novel protein-degrading therapeutics.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Observing real-time ubiquitination in high throughput with fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of VH032-C4-NH-Boc: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of VH032-C4-NH-Boc, a Boc-protected amine utilized in the synthesis of PROTACs.
This compound is a key intermediate in chemical synthesis, and its handling and disposal require adherence to established laboratory safety protocols.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical nature as a Boc-protected amine informs the necessary disposal procedures. The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, a critical factor in its handling and waste management.[4][5][6][7][8]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
| PPE Category | Item | Material/Standard | Purpose |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene | Prevents skin contact. |
| Body Protection | Laboratory coat | Standard | Protects clothing and skin. |
II. Chemical Incompatibilities
To prevent hazardous reactions, this compound waste must be segregated from incompatible materials. The primary incompatibility to be aware of is with strong acids . Contact with strong acids will cleave the Boc protecting group, leading to the release of isobutylene and carbon dioxide gas, which can cause container pressurization.[5][6][8]
Key Incompatibilities:
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid, trifluoroacetic acid)
-
Strong Oxidizing Agents
III. Step-by-Step Disposal Procedure
The proper disposal of this compound waste should follow the general principles of hazardous chemical waste management.[9][10][11][12][13]
-
Categorization: Classify this compound waste as hazardous chemical waste .
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation.[10]
-
-
Storage:
-
Disposal Request:
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific waste disposal guidelines and Safety Data Sheets for all chemicals used in your procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Double BOC protection selective removal method [en.highfine.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. danielshealth.com [danielshealth.com]
- 10. gzlabfurniture.com [gzlabfurniture.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. vumc.org [vumc.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling VH032-C4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of VH032-C4-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Compound Information
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C33H49N5O6S |
| Molecular Weight | 643.84 g/mol |
| Description | A Boc-modified derivative of VH032, serving as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a crucial building block in the synthesis of PROTACs.[1][2] |
| Primary Use | For research use only in the development of PROTACs.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as VH032 and VH032-OH, and general knowledge of Boc-protected amines and PROTACs, allow for a comprehensive assessment of potential hazards. The parent compound, VH032-OH, is classified as a combustible solid.
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory to minimize exposure and ensure safety.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashing. | To protect against potential splashes of solvents or the compound itself, which could cause eye irritation or injury. |
| Skin Protection | - Gloves: Chemical-resistant nitrile gloves. Double-gloving is recommended. - Lab Coat: A flame-resistant lab coat. - Clothing: Long pants and closed-toe shoes. | To prevent skin contact with the compound and associated reagents. PROTACs are designed to be biologically active and may have unforeseen effects. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient. | To prevent inhalation of the powdered compound, which could be harmful. |
Operational Plan: Handling and Storage
Workflow for Handling this compound
Caption: Standard workflow for safely handling this compound.
Storage
-
Short-term storage: Store at room temperature in a well-ventilated, dry place.
-
Long-term storage: For the parent compound VH032, storage in solvent at -80°C for up to two years is recommended. A similar protocol should be considered for this compound to ensure stability.
-
Keep containers tightly closed and protected from moisture.
Experimental Protocol: General Procedure for Deprotection
This compound is designed for the Boc protecting group to be removed under acidic conditions, allowing for subsequent conjugation to a linker for PROTAC synthesis.[1][2]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a certified chemical fume hood, dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA to the stirred solution.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Disposal Plan
All waste materials, including empty containers, unused compound, and contaminated PPE, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for this compound waste.
Disposal Guidelines:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Empty Containers: Rinse three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to institutional guidelines.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
